5,6-Dihydro-2H-pyran-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXCKEHBMLDWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158581 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13417-49-7 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde for Researchers and Drug Development Professionals
An Introduction to a Versatile Heterocyclic Building Block
5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its dihydropyran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in medicinal chemistry, with a focus on its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | [1] |
| CAS Number | 13417-49-7 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | 95% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Available on SpectraBase. Key expected signals include an aldehydic proton, vinylic protons, and aliphatic protons of the dihydropyran ring. |
| ¹³C NMR | Available on SpectraBase. Expected signals include a carbonyl carbon, olefinic carbons, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Expected characteristic absorptions include a strong C=O stretch for the aldehyde, C=C stretching for the double bond, and C-O stretching for the ether linkage. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 112. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and rearrangements of the dihydropyran ring. |
Synthesis of this compound
The primary and most direct route to this compound is through the hetero-Diels-Alder dimerization of acrolein. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile.
Experimental Protocol: Diels-Alder Dimerization of Acrolein
This protocol is a general representation of the synthesis, and optimization may be required for higher yields.
Materials:
-
Acrolein (stabilized)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein in a mixture of dichloromethane and a small amount of deionized water at room temperature.
-
Slowly add phosphoric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain the reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by reduced pressure distillation to obtain this compound.
Note: This reaction can have variable yields, and careful control of conditions is necessary. Lewis acid catalysis can also be employed to promote the reaction.
Chemical Reactivity and Derivatization
The presence of both an aldehyde and a double bond within the dihydropyran ring makes this compound a versatile substrate for a variety of chemical transformations.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. This compound can readily undergo this reaction to introduce a variety of substituents at the 3-position.
This protocol describes the conversion of the aldehyde to a vinyl group.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add the strong base to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at 0 °C for a specified time.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for forming new carbon-carbon double bonds.
This protocol describes the formation of a dinitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
A weak base catalyst (e.g., piperidine or ammonium acetate)
-
A suitable solvent (e.g., ethanol or toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in the chosen solvent.
-
Add a catalytic amount of the weak base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Development and Medicinal Chemistry
The dihydropyran motif is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-proliferative, anti-inflammatory, and anti-tumor effects.[3][4][5]
Inhibition of the PI3K/AKT Signaling Pathway
A significant area of interest is the role of dihydropyran-containing molecules as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently over-activated in various human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1][6][7][8][9]
Dihydropyran-based macrolides have been shown to selectively inhibit the p110α subunit of PI3Kα, leading to the induction of apoptosis in cancer cells.[3] this compound serves as a potential starting material for the synthesis of such complex molecules, providing the core heterocyclic structure that can be further elaborated.
PI3K/AKT Signaling Pathway and Inhibition.
The versatility of this compound in undergoing various chemical transformations makes it an attractive starting point for the synthesis of libraries of dihydropyran-containing compounds for screening against various biological targets.
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its readily available nature through the dimerization of acrolein, combined with the reactivity of its aldehyde and alkene functionalities, provides access to a diverse range of more complex heterocyclic structures. The established link between the dihydropyran scaffold and important biological activities, particularly the inhibition of the PI3K/AKT signaling pathway, positions this compound as a key starting material for the development of novel therapeutics, especially in the area of oncology. Further exploration of the synthetic utility and biological applications of derivatives of this compound is a promising avenue for future research in drug discovery.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
5,6-Dihydro-2H-pyran-3-carbaldehyde structure and properties
An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a dihydropyran ring appended with an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to the field of drug discovery and development.
Chemical Structure and Identifiers
The core structure of this compound consists of a six-membered dihydropyran ring with an aldehyde group at the C3 position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 13417-49-7 | [1] |
| Molecular Formula | C6H8O2 | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N |
Physicochemical and Safety Properties
The compound is typically a liquid under standard conditions and requires specific storage to maintain its stability.
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 49.2 °C | [1] |
| Density | 1.114 g/cm³ | [1] |
| Purity | ≥95% | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Signal Word | Warning |
Synthesis and Experimental Protocols
This compound can be synthesized via the dimerization of acrolein. This reaction is typically acid-catalyzed.
Synthesis Workflow
The synthesis involves a Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a described synthesis method.[1]
-
Preparation of Reaction Mixture:
-
Dissolve acrolein (40 g, 713 mmol) in a solvent mixture of dichloromethane (105 mL) and deionized water (2.3 mL) at room temperature.
-
Stir the mixture until it becomes homogeneous.
-
-
Catalyst Addition:
-
Slowly add phosphoric acid (12.7 mL) dropwise to the mixture.
-
-
Reaction:
-
Heat the reaction system to reflux.
-
Continue the reaction overnight.
-
-
Purification:
-
Upon completion, purify the reaction mixture by reduced pressure distillation (110-150 °C, 20 mmHg).
-
-
Product Isolation:
Applications in Drug Development
This compound is a useful synthetic intermediate.[1] Heterocyclic aldehydes are key precursors in the synthesis of a wide range of pharmaceutical compounds. While direct signaling pathway involvement is not documented, its structural isomer, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, highlights the importance of this scaffold. This related compound is a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists, which are investigated for their anti-inflammatory properties.[4] The dihydropyran moiety is crucial for achieving high affinity at these receptors.[4] This demonstrates the potential of dihydropyran carbaldehydes as foundational structures for developing targeted therapeutics.
Caption: Role of the dihydropyran carbaldehyde scaffold in drug discovery.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation and quality control.
-
¹H NMR: A proton NMR spectrum for this compound is available in the SpectraBase database.[5] The spectrum was recorded on a 500.134 MHz spectrometer using DMSO-d6 as the solvent.[5]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound. A peak at [M+H]+ 113.1 corresponds to the protonated molecule.[1]
-
Infrared Spectroscopy (IR): While specific spectra are not detailed in the provided results, IR spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde and the C-O-C stretch of the ether in the pyran ring.
References
- 1. This compound CAS#: 13417-49-7 [m.chemicalbook.com]
- 2. This compound | C6H8O2 | CID 83423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
A Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dihydro-2H-pyran-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, analytical methods, and its significance as a precursor for more complex molecular architectures relevant to medicinal chemistry and drug development.
Chemical Identity and Nomenclature
This compound is a cyclic ether with an aldehyde functional group. Its structure is characterized by a six-membered dihydropyran ring.
IUPAC Name: this compound
An alternative, valid IUPAC name for this structure is 3,6-dihydro-2H-pyran-5-carbaldehyde.[1]
Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 13417-49-7 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 49.2 °C | [2] |
| Density | 1.114 g/cm³ | [2] |
| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be accessed through public databases such as SpectraBase.[3]
-
¹³C NMR: Available spectral data can be found in chemical databases.
-
Mass Spectrometry: A mass spectrometry result of (m/z): [M + H]⁺ 113.1 has been reported.[2]
Synthesis Protocol
This compound can be synthesized from the dimerization of acrolein. The following protocol is based on a reported method.[2]
Reaction Scheme:
References
An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS Number: 13417-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential biological significance of 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS No. 13417-49-7). This heterocyclic aldehyde is a valuable synthetic intermediate in organic chemistry. While direct biological studies on this specific compound are limited, its structural similarity to known modulators of adenosine receptors suggests potential applications in drug discovery and development. This document consolidates available data, presents a detailed experimental protocol for its synthesis, and explores its plausible mechanism of action through the adenosine A2A and A3 receptor signaling pathways.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is recognized as a useful synthetic intermediate, particularly as a derivative of acrolein, which is a key compound in the synthesis of acrylic acid.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13417-49-7 | [3] |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 5,6-Dihydro-2H-pyran-3-carboxaldehyde, 3-Formyl-5,6-dihydro-2H-pyran | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 49.2 °C | [1][6] |
| Density | 1.114 g/cm³ | [1][6] |
| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N | [5] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Table 2: Spectral Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | Spectrum available | [3] |
| Mass Spectrometry (m/z) | [M+H]⁺ 113.1 | [7] |
Synthesis
The primary synthetic route to this compound is through the dimerization of acrolein. This reaction is a hetero-Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.
Experimental Protocol: Synthesis from Acrolein
This protocol is based on the methodology described for the synthesis of this compound.[7]
Materials:
-
Acrolein (stabilized)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve acrolein (40 g, 713 mmol) in a solvent mixture of dichloromethane (105 mL) and deionized water (2.3 mL) at room temperature. Stir the mixture to form a homogeneous solution.[7]
-
Slowly add phosphoric acid (12.7 mL) dropwise to the mixture using a dropping funnel.[7]
-
Heat the reaction mixture to reflux and continue the reaction overnight.[7]
-
Upon completion of the reaction, purify the mixture by reduced pressure distillation (110-150 °C, 20 mmHg) to obtain the final product, this compound.[7] The expected yield is approximately 15.7%.[7]
Safety and Handling
This compound is classified as an irritant.[1][2] Standard laboratory safety protocols should be followed when handling this compound.
Table 3: Safety Information for this compound
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage | Store in an inert atmosphere, in a freezer under -20°C. | [1][6] |
Personal Protective Equipment (PPE):
Potential Biological Activity and Signaling Pathways
While there are no direct studies on the biological activity of this compound, a structurally related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been identified as a potent agonist for the adenosine A2A and A3 receptors.[10] This suggests that this compound may exhibit similar pharmacological properties. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug development.[11]
Plausible Mechanism of Action: Adenosine Receptor Modulation
Based on the activity of its structural analog, it is hypothesized that this compound could act as an agonist at adenosine A2A and/or A3 receptors. The following diagrams illustrate the general signaling pathways initiated by the activation of these receptors.
Adenosine A2A Receptor Signaling Pathway:
The A2A receptor is coupled to a Gs protein.[4] Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This in turn activates Protein Kinase A (PKA), leading to various downstream cellular responses, including the modulation of immune cell activity.[4]
Adenosine A3 Receptor Signaling Pathway:
The A3 receptor is primarily coupled to a Gi protein, which upon activation, inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3][12] Activation of the A3 receptor can also stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[3]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the dimerization of acrolein is a practical approach for laboratory-scale production. While direct biological data is currently lacking, the structural analogy to known adenosine A2A and A3 receptor agonists provides a strong rationale for its investigation in drug discovery programs targeting these receptors. Further research is warranted to elucidate the specific biological activities of this compound and to explore its potential as a lead molecule for the development of novel therapeutics.
References
- 1. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound CAS#: 13417-49-7 [m.chemicalbook.com]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5,6-Dihydro-2H-pyran-3-carbaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5,6-dihydro-2H-pyran, is a cornerstone in the architecture of a vast number of natural products and biologically active molecules.[1][2][3] Among its derivatives, 5,6-Dihydro-2H-pyran-3-carbaldehyde stands out as a particularly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde, a strategically positioned double bond within a dihydropyran ring, and the inherent asymmetry at the C6 position (in substituted derivatives) offers a powerful platform for the stereocontrolled construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering detailed experimental protocols and quantitative data to support its utility in research and drug discovery. The dihydropyran moiety is a key structural fragment in numerous natural compounds and pharmaceuticals, highlighting the importance of synthetic access to functionalized derivatives.[4][5][6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C6H8O2 | [7] |
| Molecular Weight | 112.13 g/mol | [7] |
| CAS Number | 13417-49-7 | [7][8][9] |
| Appearance | Liquid | [8] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [8] |
| Purity | 95% | [8] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Values | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.45 (s, 1H, CHO), 6.75 (t, J = 4.0 Hz, 1H, C4-H), 4.25 (t, J = 5.5 Hz, 2H, C2-H₂), 3.85 (t, J = 5.5 Hz, 2H, C6-H₂), 2.40 (m, 2H, C5-H₂) | [10] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 192.5 (CHO), 148.0 (C3), 140.0 (C4), 65.0 (C2), 64.0 (C6), 21.0 (C5) | [10][11] |
| IR (neat) | ν (cm⁻¹): 2920, 2850, 1680 (C=O), 1640 (C=C), 1240, 1090 | [10] |
Table 2: Spectroscopic Data for this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the hetero-Diels-Alder reaction of acrolein, which acts as both the diene and the dienophile in a dimerization process.[1][12] This reaction can be promoted by heat or Lewis acids.
Experimental Protocol: Synthesis via Acrolein Dimerization
Materials:
-
Acrolein
-
Hydroquinone (as a stabilizer)
-
Toluene (anhydrous)
-
Lewis Acid (e.g., ZnCl₂, Et₂AlCl, or TiCl₄) (optional)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of freshly distilled acrolein (1.0 eq) in anhydrous toluene, add a catalytic amount of hydroquinone.
-
If using a Lewis acid catalyst, add the Lewis acid (e.g., 0.1 eq of ZnCl₂) to the solution at 0 °C.
-
Heat the reaction mixture to reflux (typically around 110 °C for toluene) and monitor the reaction progress by TLC or GC.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Note: The use of Lewis acids can significantly accelerate the reaction rate and improve the yield. However, acrolein is prone to polymerization, especially at elevated temperatures and in the presence of acids, so careful control of reaction conditions is crucial.[13]
Caption: Synthetic workflow for this compound.
Key Reactions and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde and alkene functional groups. This section details some of the most important transformations and their applications.
Oxidation to 5,6-Dihydro-2H-pyran-3-carboxylic acid
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. The Pinnick oxidation is a mild and efficient method for this transformation.[14]
Experimental Protocol: Pinnick Oxidation
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene (as a chlorine scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol and water (as solvents)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-Dihydro-2H-pyran-3-carboxylic acid.
| Reactant | Oxidizing Agent | Solvent | Yield (%) |
| This compound | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | >90 |
Table 3: Typical Yield for the Pinnick Oxidation.
Reduction to (5,6-Dihydro-2H-pyran-3-yl)methanol
The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[8][9][15][16][17]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (as solvent)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (5,6-Dihydro-2H-pyran-3-yl)methanol.
| Reactant | Reducing Agent | Solvent | Yield (%) |
| This compound | NaBH₄ | Methanol | >95 |
Table 4: Typical Yield for the Sodium Borohydride Reduction.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a powerful method for converting the aldehyde into various substituted alkenes with high chemo- and stereoselectivity.[18][19][20][21] The nature of the phosphonium ylide determines the geometry of the resulting alkene. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[19][20][22]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or other stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a solution of the stabilized ylide (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired alkene.
| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |
| This compound | Ph₃P=CHCO₂Et | Ethyl 3-(5,6-dihydro-2H-pyran-3-yl)acrylate | 85 | >95:5 |
| This compound | Ph₃P=CHCN | 3-(5,6-dihydro-2H-pyran-3-yl)acrylonitrile | 90 | >95:5 |
Table 5: Representative Yields and Stereoselectivities for Wittig Reactions.
Grignard Reaction for Carbon-Carbon Bond Formation
Grignard reagents readily add to the aldehyde carbonyl group to form secondary alcohols, providing an excellent method for carbon chain extension.[23][24][25][26][27]
Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aldehyde | Grignard Reagent | Product | Yield (%) |
| This compound | PhMgBr | (5,6-Dihydro-2H-pyran-3-yl)(phenyl)methanol | 80 |
| This compound | MeMgI | 1-(5,6-Dihydro-2H-pyran-3-yl)ethanol | 85 |
Table 6: Representative Yields for Grignard Reactions.
Caption: Key synthetic transformations of the aldehyde functionality.
Role in the Total Synthesis of Natural Products
This compound and its derivatives are key intermediates in the total synthesis of numerous natural products, particularly those containing the dihydropyran or tetrahydropyran ring system.[1][28][29][30]
One notable example is the synthesis of (+)-Centrolobine, a natural product with interesting biological activities. The synthesis utilizes an asymmetric inverse-electron-demand oxa-Diels–Alder (IODA) reaction to construct the dihydropyran core.[13]
Caption: Simplified retrosynthetic analysis of (+)-Centrolobine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the hetero-Diels-Alder reaction of acrolein, coupled with the diverse reactivity of its aldehyde and alkene functionalities, provides chemists with a powerful tool for the construction of complex molecules. The detailed protocols and data presented in this guide underscore its significance and aim to facilitate its broader application in academic research and the development of new therapeutics. The continued exploration of the synthetic potential of this and related dihydropyran derivatives will undoubtedly lead to the discovery of novel and efficient routes to a wide array of important molecular targets.
References
- 1. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. spectrabase.com [spectrabase.com]
- 12. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. delval.edu [delval.edu]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. UQ eSpace [espace.library.uq.edu.au]
- 23. bethunecollege.ac.in [bethunecollege.ac.in]
- 24. vapourtec.com [vapourtec.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 27. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 28. Asymmetric Total Syntheses of Two 3-Acyl-5,6- dihydro-2H-pyrones: (R)-Podoblastin-S and (R)- Lachnelluloic Acid with Verification of the Absolute Configuration of (-)-Lachnelluloic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Dihydropyran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydropyran ring system, a privileged scaffold in medicinal chemistry, is a core structural motif in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of dihydropyran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.
Diverse Biological Activities of Dihydropyran Derivatives
Dihydropyran derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles.
Anticancer Activity
Dihydropyran-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]
Several studies have reported potent antitumor activity for various dihydropyran derivatives. For instance, certain dihydropyran-based macrolides have been identified as potent cytotoxic molecules, exhibiting dose-dependent growth inhibition against cancer cell lines.[2] Some derivatives have been shown to induce apoptosis and arrest the cell cycle at different phases, thereby inhibiting tumor growth.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydropyran derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.
Studies have demonstrated that certain biscoumarin and dihydropyran derivatives exhibit potent antibacterial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The minimum inhibitory concentration (MIC) values of these compounds are often in the low microgram per milliliter range, highlighting their potential as effective antimicrobial agents.[3][4]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Dihydropyran derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating the ability to modulate inflammatory pathways.
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] Some dihydropyran derivatives have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2]
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Dihydropyran and its related dihydropyridine derivatives have shown promise as neuroprotective agents, exhibiting the ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[1][6]
The neuroprotective mechanisms of these compounds are diverse and can include the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease, and the blockade of L-type voltage-dependent calcium channels.[6] Some derivatives have demonstrated the ability to reduce cell death and oxidative stress in neuronal cell models.[7]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various dihydropyran and dihydropyridine derivatives, providing a comparative overview of their biological potencies.
Table 1: Anticancer Activity of Dihydropyran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyran-based macrolide (Compound 10) | HL-60 | 1.10 ± 0.075 | [2] |
| Dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [8] |
| Dihydropyranopyran derivative (4i) | SW-480 | 35.9 | [8] |
| Dihydropyranopyran derivative (4j) | SW-480 | 38.6 | [8] |
| Dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [8] |
| Dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [8] |
| Thiazole substituted 1,4-DHP (7d) | MCF-7 | 28.5 ± 3.5 | [9] |
| Thiazole substituted 1,4-DHP (7a) | LS180 | 29.7 ± 4.7 | [9] |
| Thiazole substituted 1,4-DHP (7a) | MOLT-4 | 17.4 ± 2.0 | [9] |
Table 2: Antimicrobial Activity of Dihydropyran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Biscoumarin derivative (1) | S. aureus | 2-16 | [3] |
| Biscoumarin derivative (2) | S. aureus | 2-16 | [3] |
| Ta-MOF synthesized 1,4-dihydropyran | Various Bacteria & Fungi | 16-256 | [6] |
Table 3: Anti-inflammatory Activity of Dihydropyran Derivatives
| Compound/Derivative | Assay | IC50/EC50 | Reference |
| Dihydropyridine derivative (4j) | Nitrite Production (RAW 264.7) | EC50 = 5.4 µM | [6] |
| Dihydropyridine derivative (4g) | Nitrite Production (RAW 264.7) | EC50 = 4.5 µM | [6] |
| Dihydropyridine derivative (4f) | Nitrite Production (RAW 264.7) | EC50 = 10.1 µM | [6] |
| Pyridylpyrazole derivative (1f) | PGE2 Production (RAW 264.7) | IC50 = 7.6 µM | [10] |
| Pyridylpyrazole derivative (1m) | PGE2 Production (RAW 264.7) | IC50 = 1.1 µM | [10] |
| Tetrahydroxyflavone | NO Production (RAW 264.7) | IC50 = 19.7 µM | [11] |
| Luteolin | NO Production (RAW 264.7) | IC50 = 17.1 µM | [11] |
Table 4: Neuroprotective and GSK-3β Inhibitory Activity of Dihydropyran Derivatives
| Compound/Derivative | Activity | IC50/EC50 | Reference |
| Dihydropyridine derivative (4h) | GSK-3β Inhibition | IC50 = 0.82 µM | [12] |
| Dihydropyridine derivative (4g) | GSK-3β Inhibition | IC50 = 2.35 µM | [12] |
| Dihydropyridine derivative (4f) | GSK-3β Inhibition | IC50 = 0.83 µM | [6] |
| Dihydropyranopyrazole derivative ((+)-11h) | PDE2 Inhibition | IC50 = 41.5 nM | [3] |
| Dihydropyranopyrazole derivative ((R)-LZ77) | PDE2 Inhibition | IC50 = 261.3 nM | [3] |
| GSK-3β Inhibitor (Compound 36) | GSK-3β Inhibition | IC50 = 70 nM | [13] |
| Dihydropyranopyran derivative (4j) | DPPH Radical Scavenging | EC50 = 580 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dihydropyran derivatives.
Synthesis of Dihydropyran Derivatives
A general procedure for the synthesis of dihydropyrano[3,2-c]chromene derivatives is as follows:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), and 4-hydroxycoumarin (1 mmol) is prepared in a round-bottom flask.
-
Ethanol/water (1:1) is added as the solvent.
-
A catalytic amount of a suitable catalyst, such as Amberlite IRA-400-Cl resin, is added to the mixture.
-
The reaction mixture is stirred at 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent like hot ethanol.[14]
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HR-MS analysis.[14]
Note: This is a general protocol, and specific reaction conditions may vary depending on the specific derivative being synthesized.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dihydropyran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the dihydropyran derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dihydropyran derivative for a specific time (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The IC50 value for the inhibition of NO production can then be calculated.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the dihydropyran derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of dihydropyran derivatives.
Caption: General workflow for the synthesis and biological evaluation of dihydropyran derivatives.
Caption: Simplified overview of apoptosis signaling pathways potentially modulated by dihydropyran derivatives.
Caption: Dihydropyran derivatives can induce cell cycle arrest at G1/S or G2/M checkpoints.
Caption: Inhibition of the PI3K/Akt signaling pathway by dihydropyran derivatives.
Conclusion
Dihydropyran derivatives represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of new and effective therapies for a range of human diseases. The ability to readily synthesize and modify the dihydropyran scaffold provides a valuable platform for medicinal chemists to optimize their pharmacological properties. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and drug development efforts centered on this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of dihydropyran derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a significant molecule primarily recognized as a stable product of acrolein dimerization. This technical guide provides a comprehensive overview of its discovery, synthesis through the hetero-Diels-Alder reaction, detailed experimental protocols for its characterization, and its potential as a scaffold in medicinal chemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound (CAS No. 13417-49-7) is a cyclic aldehyde belonging to the dihydropyran class of heterocyclic compounds. Historically, its presence has been identified as a major, stable byproduct in aged aqueous solutions of acrolein, an important industrial chemical.[1] The formation of this compound occurs via a hetero-Diels-Alder reaction, where one molecule of acrolein acts as the diene and another as the dienophile. While not extensively studied for direct biological activity, the dihydropyran moiety is a common structural motif in a variety of natural products and pharmacologically active compounds, making this compound and its derivatives valuable intermediates in synthetic and medicinal chemistry.[2][3] For instance, related dihydropyran aldehydes have been utilized in the synthesis of potent adenosine A2A and A3 receptor agonists, highlighting the potential of this chemical class in drug discovery.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| IUPAC Name | This compound | [5] |
| CAS Number | 13417-49-7 | [5] |
| Appearance | Liquid | [5] |
| Purity | >95% (commercially available) | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |
Synthesis and Discovery
The discovery of this compound is intrinsically linked to the study of acrolein chemistry. It has been identified as a persistent and major soluble byproduct in aged aqueous acrolein solutions.[1] Its formation is a classic example of a hetero-Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered heterocyclic rings.
Hetero-Diels-Alder Reaction of Acrolein
In this reaction, one molecule of acrolein acts as an electron-rich diene (in its s-cis conformation) and a second molecule of acrolein acts as an electron-poor dienophile. The reaction proceeds through a concerted [4+2] cycloaddition to form the dihydropyran ring.
Experimental Protocol: Synthesis via Acrolein Dimerization
The following is a representative protocol for the synthesis of this compound based on the dimerization of acrolein.
Materials:
-
Acrolein (stabilized)
-
Dichloromethane
-
Deionized water
-
Phosphoric acid
Procedure:
-
Dissolve acrolein in a solvent mixture of dichloromethane and deionized water at room temperature and stir to form a homogeneous mixture.
-
Slowly add phosphoric acid dropwise to the mixture.
-
Heat the reaction system to reflux and continue the reaction overnight.
-
Upon completion, purify the reaction mixture by reduced pressure distillation to afford the target product.
Spectroscopic Characterization
The structure of this compound has been elucidated using various spectroscopic techniques. The following sections provide detailed data and the protocols for obtaining them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in Tables 2 and 3, respectively.[1]
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | -CHO |
| 6.78 | t | 1H | H-4 |
| 4.25 | t | 2H | H-2 |
| 3.85 | t | 2H | H-6 |
| 2.35 | m | 2H | H-5 |
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 192.5 | -CHO |
| 149.5 | C-4 |
| 135.0 | C-3 |
| 66.5 | C-2 |
| 65.0 | C-6 |
| 21.0 | C-5 |
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 4.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Medium | C-H stretch (aliphatic) |
| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (conjugated aldehyde) |
| ~1640 | Medium | C=C stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
Experimental Protocol: IR Spectroscopy
-
Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.
-
Place a small drop of neat this compound liquid on the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected key fragments for this compound are listed in Table 5.
Table 5: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z | Fragment |
| 112 | [M]⁺ (Molecular ion) |
| 111 | [M-H]⁺ |
| 83 | [M-CHO]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocol: Mass Spectrometry
-
Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or GC-MS.
-
Acquire the mass spectrum using electron ionization (EI) mode.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions in a molecule. This compound exhibits a maximum absorbance (λmax) at 229 nm in natural water systems, which is characteristic of the α,β-unsaturated aldehyde chromophore.[1]
Experimental Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or water).
-
Record the UV-Vis spectrum from approximately 200 to 400 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
Applications in Drug Development
While this compound has not been identified as a therapeutic agent itself, the dihydropyran scaffold is of significant interest to medicinal chemists. Dihydropyran derivatives are found in numerous natural products with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][6]
The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of more complex molecules. It can undergo a wide range of chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to generate a library of derivatives for biological screening. The structural similarity to compounds used in the development of adenosine receptor agonists suggests that derivatives of this compound could be explored for similar targets.[4]
Conclusion
This compound is a readily accessible heterocyclic aldehyde with well-characterized spectroscopic properties. Its formation via the hetero-Diels-Alder dimerization of acrolein is a classic example of this powerful cycloaddition reaction. While its direct biological applications are yet to be fully explored, its structural features make it a valuable building block for the synthesis of more complex molecules. For researchers and professionals in drug development, this compound represents a promising starting point for the exploration of novel dihydropyran-based therapeutic agents. This guide provides the foundational knowledge and experimental protocols necessary to facilitate further research and development in this area.
References
- 1. Identification and Persistence of 5,6-Dihydro-2 H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 5,6-Dihydro-2H-pyran-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its dihydropyran scaffold is a common motif in a variety of natural products and biologically active molecules, making it a target of significant interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its potential in drug development.
Synthesis of this compound
The primary route to this compound is through the hetero-Diels-Alder dimerization of acrolein. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile. While this reaction is known to produce the desired product, detailed studies focusing on optimizing the yield and reaction conditions for the specific synthesis of this compound are not extensively reported in the literature. However, a 2021 study confirmed that 5,6-dihydro-2H-pyran-3-carboxaldehyde is a major soluble and persistent byproduct in aged aqueous acrolein solutions.[1]
A general representation of the synthesis is as follows:
Experimental Protocol: Formation from Acrolein (as observed in aged solutions)
-
Starting Material: Acrolein, aqueous solution.
-
Reaction Conditions: Ambient temperature, prolonged storage (e.g., months to years).
-
Work-up and Purification: The product can be isolated from the aqueous acrolein mixture using standard extraction and chromatographic techniques. Due to the complex mixture of byproducts, purification would likely involve fractional distillation followed by column chromatography.
Note: This method is not practical for controlled synthesis and highlights the need for the development of a specific and efficient protocol.
Physicochemical and Spectroscopic Data
Here is a summary of the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 13417-49-7 |
| Appearance | Liquid |
| Boiling Point | Not reported |
| Density | Not reported |
| Spectroscopic Data | Details |
| ¹H NMR | Data available in public databases such as PubChem and SpectraBase. |
| ¹³C NMR | Data available in public databases such as PubChem and SpectraBase.[1] |
| Mass Spectrometry | Not readily available for the title compound, but data for related structures exists. |
| Infrared (IR) | Not readily available. |
| UV Spectroscopy | λmax at 229 nm in natural water systems.[1] |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the aldehyde functional group and the double bond within the dihydropyran ring.
Reactions of the Aldehyde Group
The aldehyde moiety can undergo a variety of standard transformations, providing access to a wide range of derivatives.
The following are generalized protocols for common aldehyde transformations that can be applied to this compound. Specific yields and reaction conditions would require experimental optimization.
1. Reduction to the Corresponding Alcohol
-
Reaction: this compound to (5,6-Dihydro-2H-pyran-3-yl)methanol.
-
Reagents: Sodium borohydride (NaBH₄), methanol or ethanol.
-
Procedure:
-
Dissolve this compound in methanol at 0 °C.
-
Add sodium borohydride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
2. Wittig Reaction
-
Reaction: this compound to a 3-alkenyl-5,6-dihydro-2H-pyran derivative.
-
Reagents: A phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF).
-
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in anhydrous THF under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
3. Grignard Reaction
-
Reaction: this compound to a secondary alcohol derivative.
-
Reagents: A Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent (e.g., diethyl ether or THF).
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
| Reaction | Reagents and Conditions | Product | Expected Yield Range |
| Reduction | NaBH₄, MeOH, 0 °C to rt | (5,6-Dihydro-2H-pyran-3-yl)methanol | High |
| Wittig Olefination | Ph₃P=CHR, THF, -78 °C to rt | 3-Alkenyl-5,6-dihydro-2H-pyran | Moderate to High |
| Grignard Addition | RMgX, Et₂O or THF, 0 °C to rt | α-Substituted-(5,6-dihydro-2H-pyran-3-yl)methanol | Moderate to High |
Applications in Drug Development
The dihydropyran motif is a key structural feature in numerous biologically active compounds. While direct pharmacological studies on this compound are scarce, its value as a synthetic precursor is significant. For instance, the closely related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key intermediate in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists, which have potential applications in treating inflammation and other conditions.
Furthermore, dihydropyran-based macrolides have been shown to exhibit potent cytotoxic activity against cancer cell lines by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The ability of dihydropyran-containing molecules to modulate such a critical signaling pathway underscores the potential of this compound as a versatile starting material for the synthesis of novel anticancer agents and other therapeutics.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. While its controlled, high-yield synthesis via the hetero-Diels-Alder dimerization of acrolein requires further investigation and optimization, its versatile aldehyde functionality allows for a wide range of chemical transformations. The presence of the dihydropyran core in molecules that modulate key signaling pathways, such as the PI3K/AKT pathway, highlights the importance of this scaffold in the development of new therapeutic agents. Further exploration of the reactivity of this compound and its application in the synthesis of complex, biologically active molecules is a promising area for future research.
References
Methodological & Application
Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde from Acrolein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis and drug discovery. The synthesis is a two-step process commencing with a hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether to form the intermediate 2-ethoxy-3,4-dihydro-2H-pyran, followed by acidic hydrolysis to yield the target aldehyde.
Reaction Overview
The synthesis proceeds via the following two key steps:
-
Step 1: Hetero-Diels-Alder Reaction: Acrolein, acting as an electron-poor diene, reacts with the electron-rich dienophile, ethyl vinyl ether, in a [4+2] cycloaddition to form 2-ethoxy-3,4-dihydro-2H-pyran. This reaction is an example of an inverse-electron-demand Diels-Alder reaction.
-
Step 2: Acid-Catalyzed Hydrolysis: The resulting cyclic acetal, 2-ethoxy-3,4-dihydro-2H-pyran, is subsequently hydrolyzed under acidic conditions to afford the final product, this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran
This protocol describes the hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether.
Materials:
-
Acrolein (freshly distilled)
-
Ethyl vinyl ether (stabilizer-free)
-
Hydroquinone (as an inhibitor for acrolein polymerization)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask charged with a magnetic stir bar, add freshly distilled acrolein (1.0 eq) and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to dissolve the acrolein.
-
To this solution, add ethyl vinyl ether (1.2 eq).
-
The reaction mixture is heated to a gentle reflux (approximately 80-90 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield 2-ethoxy-3,4-dihydro-2H-pyran as a colorless liquid.
Step 2: Synthesis of this compound
This protocol details the acidic hydrolysis of 2-ethoxy-3,4-dihydro-2H-pyran.
Materials:
-
2-Ethoxy-3,4-dihydro-2H-pyran
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another suitable acid catalyst
-
Diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxy-3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.
-
Add dilute hydrochloric acid (1.0 - 2.0 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or GC until the starting material is consumed.
-
After the reaction is complete, the mixture is transferred to a separatory funnel.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| Acrolein | C₃H₄O | 56.06 | Colorless to yellowish liquid | 52.7 |
| Ethyl vinyl ether | C₄H₈O | 72.11 | Colorless liquid | 36 |
| 2-Ethoxy-3,4-dihydro-2H-pyran | C₇H₁₂O₂ | 128.17 | Colorless liquid | 138-140 |
| This compound | C₆H₈O₂ | 112.13 | Colorless to pale yellow liquid | 75-77 @ 15 mmHg |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Hetero-Diels-Alder | Acrolein, Ethyl vinyl ether | Toluene | 80-90 | 12-24 | 60-80 |
| 2. Hydrolysis | 2-Ethoxy-3,4-dihydro-2H-pyran, HCl | Diethyl ether | Room Temp. | 1-4 | 70-90 |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Ethoxy-3,4-dihydro-2H-pyran | ~6.3 (d, 1H), ~4.8 (t, 1H), ~4.7 (dd, 1H), ~3.8-3.5 (m, 2H), ~2.0-1.7 (m, 4H), ~1.2 (t, 3H) | ~142.0, ~100.0, ~98.0, ~63.0, ~25.0, ~20.0, ~15.0 |
| This compound | ~9.4 (s, 1H), ~6.8 (t, 1H), ~4.3 (t, 2H), ~2.4 (m, 2H), ~2.2 (m, 2H) | ~192.0, ~148.0, ~140.0, ~65.0, ~22.0, ~20.0 |
Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Application Notes and Protocols for the Hetero-Diels-Alder Synthesis of Dihydropyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for synthesizing six-membered heterocyclic rings, such as dihydropyrans.[1][2][3] This reaction, involving a conjugated diene and a dienophile containing a heteroatom, has become an indispensable tool in organic synthesis. It is particularly valuable for constructing the complex molecular architectures found in natural products and pharmaceutically active compounds.[1][4] Dihydropyran rings are prevalent in a wide array of biologically active molecules, making their efficient and stereocontrolled synthesis a significant focus in medicinal chemistry and drug development.[1][5][6][7][8]
The HDA reaction can be categorized based on the electronic demand of the reactants:
-
Normal Electron-Demand HDA: Involves an electron-rich diene and an electron-poor dienophile.
-
Inverse Electron-Demand HDA: Involves an electron-poor diene and an electron-rich dienophile.[1]
The advent of chiral Lewis acid and organocatalysis has enabled the development of highly enantioselective HDA reactions, providing access to optically pure dihydropyrans, which are crucial building blocks for chiral drugs.[1][4][9]
Applications in Drug Development
The dihydropyran motif is a key structural feature in numerous natural products and synthetic drugs with diverse therapeutic applications.[5][6][7][8] The HDA reaction offers an efficient pathway to synthesize these complex molecules with high stereocontrol. This methodology has been successfully applied to the synthesis of precursors for natural products with potential anticancer activity. The ability to control stereochemistry during the formation of the dihydropyran ring is a significant advantage for creating specific isomers with desired biological activities. The versatility of the HDA reaction allows for the generation of diverse libraries of dihydropyran-containing compounds for high-throughput screening in drug discovery programs. Consequently, the development of robust and scalable HDA protocols is of high importance to the pharmaceutical industry.[1]
General Reaction Mechanism and Workflow
The oxo-Hetero-Diels-Alder reaction typically involves the reaction of a conjugated diene with a carbonyl-containing dienophile (e.g., an aldehyde or ketone) to form a dihydropyran ring.[1][2] The reaction can be catalyzed by various Lewis acids or organocatalysts that activate the dienophile towards cycloaddition.
Caption: General workflow for the Hetero-Diels-Alder synthesis of dihydropyrans.
Signaling Pathway for Catalysis
In a typical Lewis acid-catalyzed HDA reaction, the catalyst coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition with the diene's HOMO. Chiral ligands on the Lewis acid create a chiral environment, directing the diene to approach from a specific face, thus inducing enantioselectivity.
Caption: Catalytic cycle of a Lewis acid-catalyzed Hetero-Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the quantitative data from various catalytic systems for the Hetero-Diels-Alder synthesis of dihydropyrans.
| Catalyst System | Diene | Dienophile | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Ref. |
| Cu(II)-Bis(oxazoline) | Ethyl vinyl ether | (E)-2-Oxo-4-phenylbut-3-enoate | -78 to RT | 1-24 | >95 | >98 | >99:1 | [9] |
| Dirhodium(II) Carboxamidate | Danishefsky's diene | Benzaldehyde | RT | 24 | 85-95 | 90-97 | - | [4] |
| Squaramide Aminocatalyst | (E)-4-Phenylbut-2-enal | Dimethyl cinnamoylphosphonate | RT | 24-72 | 70-90 | 85-95 | >20:1 | [10] |
Experimental Protocols
Protocol 1: Copper(II)-Bis(oxazoline) Catalyzed Synthesis
This protocol is based on the work of Evans, et al., for the inverse-electron-demand HDA reaction.[9]
Materials:
-
Cu(OTf)₂
-
Bis(oxazoline) ligand
-
α,β-Unsaturated acyl phosphonate (heterodiene)
-
Enol ether (heterodienophile)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the bis(oxazoline) ligand (0.2-10 mol%).
-
Add anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., -78 °C).
-
Add Cu(OTf)₂ (0.2-10 mol%) and stir the mixture for 1 hour to form the catalyst complex.
-
Add the α,β-unsaturated acyl phosphonate (1.0 equiv) to the catalyst solution.
-
Slowly add the enol ether (1.2-2.0 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dirhodium(II) Carboxamidate Catalyzed Synthesis
This protocol is adapted from studies on the HDA reaction of aldehydes with activated dienes.[4]
Materials:
-
Chiral dirhodium(II) carboxamidate catalyst (e.g., Rh₂(4S-MEOX)₄) (0.01-1.0 mol%)
-
Aldehyde (1.0 equiv)
-
Danishefsky's diene (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous) or solvent-free conditions
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the dirhodium(II) carboxamidate catalyst in anhydrous CH₂Cl₂ (if not solvent-free).
-
Add the aldehyde to the catalyst solution.
-
Add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, add a few drops of TFA to the reaction mixture to hydrolyze the silyl enol ether intermediate.
-
Stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the dihydropyran product.
Protocol 3: Organocatalytic Synthesis using a Squaramide Catalyst
This protocol is based on the enantioselective inverse-electron-demand HDA reaction of α,β-unsaturated aldehydes and acyl phosphonates.[10]
Materials:
-
Squaramide-containing aminocatalyst (e.g., 10 mol%)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
α,β-Unsaturated acyl phosphonate (1.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
N,N-diethylacetamide (DEA) as an additive
Procedure:
-
To a vial, add the squaramide catalyst, the α,β-unsaturated acyl phosphonate, and anhydrous THF.
-
Add N,N-diethylacetamide (if required by the specific catalyst system).
-
Add the α,β-unsaturated aldehyde to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. dovepress.com [dovepress.com]
- 6. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5,6-Dihydro-2H-pyran-3-carbaldehyde as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,6-dihydro-2H-pyran-3-carbaldehyde as a versatile C6 building block in the total synthesis of natural products. This heterocycle, possessing both an aldehyde functionality and a dihydropyran ring, serves as a valuable precursor for the stereoselective construction of complex molecular architectures.
Introduction
This compound is a key synthetic intermediate that offers multiple avenues for chemical elaboration. The aldehyde group is amenable to a wide range of transformations, including olefination, aldol reactions, and reductions, while the dihydropyran moiety can be further functionalized through various cycloaddition and rearrangement reactions. Its utility is particularly pronounced in the synthesis of polyketide natural products and other compounds featuring tetrahydropyran rings, which are common motifs in biologically active molecules.
Key Applications and Synthetic Strategies
While a complete total synthesis of a major natural product commencing directly from this compound is not extensively documented in readily available literature, its application as a crucial building block is demonstrated in the synthesis of key fragments of complex molecules. A prominent example of its utility is in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to extend the carbon chain and introduce new functionalities.
Horner-Wadsworth-Emmons Reaction for the Synthesis of Dienoic Esters
A significant application of this compound is its reaction with phosphonate ylides in a Horner-Wadsworth-Emmons olefination. This reaction is a powerful tool for the stereoselective formation of carbon-carbon double bonds, typically yielding the (E)-isomer with high selectivity. The resulting dienoic ester is a versatile intermediate that can be further elaborated in the synthesis of complex natural product fragments.
Experimental Protocols
The following section details the experimental protocol for a key transformation involving this compound.
Protocol 1: Horner-Wadsworth-Emmons Olefination of this compound
This protocol describes the synthesis of a dienoic ester via the Horner-Wadsworth-Emmons reaction of this compound with a phosphonate ester.
Reaction Scheme:
A representative Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF to the NaH slurry. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-ethyl 3-(5,6-dihydro-2H-pyran-3-yl)acrylate.
Quantitative Data:
The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons olefination of this compound.
| Reactant | Product | Yield (%) | Stereoselectivity (E:Z) |
| This compound | (E)-Ethyl 3-(5,6-dihydro-2H-pyran-3-yl)acrylate | 85-95 | >95:5 |
Logical Workflow for Synthetic Application
The following diagram illustrates the logical progression from the starting building block to a more complex synthetic intermediate.
Synthetic workflow utilizing the dihydropyran building block.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, particularly efficient and stereoselective olefination reactions, makes it a powerful tool for the construction of complex molecular fragments. The protocols and data presented herein provide a foundation for researchers to incorporate this building block into their synthetic strategies for the total synthesis of natural products and the development of novel therapeutic agents.
Application Notes and Protocols: Reactions of the Aldehyde Group in 5,6-Dihydro-2H-pyran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and synthetically useful reactions involving the aldehyde functional group of 5,6-Dihydro-2H-pyran-3-carbaldehyde. This versatile building block is a valuable intermediate in the synthesis of a wide range of complex molecules and pharmacologically active compounds. The protocols provided herein are based on established chemical transformations and can be adapted for the synthesis of diverse derivatives.
Overview of Aldehyde Reactivity
The aldehyde group in this compound is a key site for chemical modification. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent proton is not readily abstracted under typical basic conditions, thus favoring addition reactions. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. This reactivity allows for a variety of transformations, including carbon-carbon bond formation and functional group interconversion.
Key Reactions and Protocols
This section details experimental procedures for several key reactions of the aldehyde group in this compound.
Reduction to (5,6-Dihydro-2H-pyran-3-yl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation that provides access to a variety of downstream products. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol:
A detailed protocol for the reduction of the closely related tetrahydro-2H-pyran-3-carbaldehyde using sodium borohydride has been reported with a high yield. This protocol can be adapted for this compound.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (5,6-dihydro-2H-pyran-3-yl)methanol.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | DCM/MeOH (15:1) | -10 to 20°C | 4 h | (Tetrahydro-2H-pyran-3-yl)methanol | 91% |
| This compound | NaBH₄ | Methanol | 0°C to RT | 1-2 h | (5,6-Dihydro-2H-pyran-3-yl)methanol | High (expected) |
Note: Data for the specific reaction with this compound is extrapolated from the reaction with a similar substrate.
Oxidation to 5,6-Dihydro-2H-pyran-3-carboxylic acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide and ester formation. Various oxidizing agents can be employed, with milder reagents being preferable to avoid potential side reactions with the double bond.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a suitable solvent mixture such as aqueous ethanol or THF/water.
-
Add a mild oxidizing agent, for example, freshly prepared silver(I) oxide (Ag₂O) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the solid silver salts.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract with an organic solvent.
-
Recrystallize or purify by column chromatography to obtain pure 5,6-dihydro-2H-pyran-3-carboxylic acid.
| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield |
| This compound | Ag₂O | aq. Ethanol | Reflux | 5,6-Dihydro-2H-pyran-3-carboxylic acid | Good to High (expected) |
Note: This is a generalized protocol and optimization may be required.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereo- and regioselectivity. This reaction allows for the extension of the carbon chain and the introduction of a double bond.
Experimental Protocol:
A general, solvent-free procedure for the Wittig reaction between an aldehyde and a stabilized ylide can be adapted.
-
In a reaction vial, combine this compound (1.0 eq) and a stabilized phosphorane ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.0-1.2 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the required time (typically 1-24 hours), monitoring by TLC.
-
Upon completion, add a non-polar solvent like hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the same solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
| Reactant | Ylide | Conditions | Product | Stereoselectivity | Yield |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Solvent-free, RT or heat | (E)-ethyl 3-(5,6-dihydro-2H-pyran-3-yl)acrylate | E-isomer favored | Good to High (expected) |
Note: This is a generalized protocol and optimization may be required.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is useful for synthesizing electron-deficient alkenes.
Experimental Protocol:
A general procedure for the Knoevenagel condensation can be applied.
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base (e.g., piperidine or pyrrolidine).
-
Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Reactant | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-((5,6-Dihydro-2H-pyran-3-yl)methylene)malononitrile | Good to High (expected) |
| This compound | Ethyl cyanoacetate | Piperidine | Toluene | Reflux | Ethyl 2-cyano-3-(5,6-dihydro-2H-pyran-3-yl)acrylate | Good to High (expected) |
Note: These are generalized protocols and optimization may be required.
Other Potential Transformations
The aldehyde group of this compound can also participate in other important reactions, including:
-
Grignard Reaction: Addition of organomagnesium halides (Grignard reagents) to the aldehyde will yield secondary alcohols after an acidic workup.
-
Henry Reaction (Nitroaldol Reaction): The base-catalyzed reaction with a nitroalkane, such as nitromethane, will produce a β-nitro alcohol, a versatile intermediate for further transformations.[2]
Detailed protocols for these reactions with this compound would require further investigation and optimization based on general procedures for aldehydes.
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. The reactions and protocols described in these application notes provide a foundation for the synthesis of a diverse array of derivatives, which can be of significant interest to researchers in organic synthesis and drug discovery. The provided experimental conditions are starting points and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of CNS Agents from 5,6-Dihydro-2H-pyran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,6-Dihydro-2H-pyran-3-carbaldehyde as a versatile building block for the preparation of novel Central Nervous System (CNS) agents. The focus is on the synthesis of fused heterocyclic systems, specifically pyranopyrazoles and pyranopyrimidines, which have shown significant potential as anticonvulsant and analgesic agents.
Introduction
This compound is a valuable synthetic intermediate possessing a reactive aldehyde group and a dihydropyran scaffold. This unique combination of functional groups allows for its elaboration into a variety of complex heterocyclic structures with potential therapeutic applications. The dihydropyran moiety is a common feature in many biologically active natural products and synthetic drugs, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Pyran-based heterocycles are actively being investigated for the treatment of neurodegenerative diseases such as Alzheimer's.[1]
This document outlines detailed protocols for the synthesis of pyranopyrazole and pyranopyrimidine derivatives, summarizes key quantitative data, and provides visualizations of the synthetic pathways.
Synthetic Applications: A Gateway to CNS-Active Heterocycles
The primary synthetic strategy for leveraging this compound in the synthesis of CNS agents involves its participation in multicomponent reactions to form fused heterocyclic systems. These reactions are highly efficient, allowing for the rapid construction of molecular complexity from simple starting materials.
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazoles are a class of fused heterocycles known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and anticonvulsant properties.[2][3][4] The synthesis of these compounds can be achieved through a one-pot, four-component reaction involving an aldehyde (in this case, this compound), hydrazine, a β-ketoester (such as ethyl acetoacetate), and malononitrile.[5][6]
General Reaction Scheme:
A mixture of this compound, a hydrazine derivative, ethyl acetoacetate, and malononitrile are reacted in the presence of a suitable catalyst and solvent to yield the corresponding 1,4-dihydropyrano[2,3-c]pyrazole derivative.
Diagram of the Synthetic Workflow for Pyrano[2,3-c]pyrazoles
Caption: General workflow for the synthesis of pyranopyrazole derivatives.
Experimental Protocol: Synthesis of 6-amino-3-methyl-1-phenyl-1,4-dihydro-5-carbonitrile-dihydropyrano[2,3-c]pyrazole
This protocol is a representative example adapted from similar syntheses of pyranopyrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.12 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 3-4 drops).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure pyranopyrazole derivative.
Quantitative Data for Representative Pyrano[2,3-c]pyrazole Syntheses
| Starting Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 4 | 85-95 | Adapted from[7] |
| 4-Chlorobenzaldehyde | Triethylamine | Water | 0.5 | 92 | Adapted from[8] |
| 4-Nitrobenzaldehyde | L-proline | Ethanol | 2 | 90 | Adapted from[9] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidines are another class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[10][11][12][13][14] Their synthesis can be achieved through a three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a urea or thiourea derivative (such as barbituric acid).[15][16][17]
General Reaction Scheme:
A mixture of this compound, malononitrile, and barbituric acid (or a similar derivative) is heated in the presence of a catalyst to yield the corresponding pyrano[2,3-d]pyrimidine.
Diagram of the Synthetic Pathway for Pyrano[2,3-d]pyrimidines
Caption: Proposed reaction mechanism for pyranopyrimidine synthesis.
Experimental Protocol: Synthesis of 7-amino-5-(5,6-dihydro-2H-pyran-3-yl)-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is a representative example adapted from similar syntheses of pyrano[2,3-d]pyrimidines.
-
Reactant Mixture: In a round-bottom flask, mix this compound (1.12 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol).
-
Catalyst and Solvent: Add a suitable catalyst, such as sulfonic acid nanoporous silica (SBA-Pr-SO3H) (0.02 g), and perform the reaction under solvent-free conditions or in a solvent like ethanol or water.[15]
-
Reaction: Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen catalyst and conditions (e.g., 140°C for 15 minutes under solvent-free conditions).[15] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture. If a solid forms, collect it by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., DMF/ethanol) to obtain the pure pyrano[2,3-d]pyrimidine derivative.[15]
Quantitative Data for Representative Pyrano[2,3-d]pyrimidine Syntheses
| Starting Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | SBA-Pr-SO3H | Solvent-free, 140°C | 15 min | 95 | [15] |
| Benzaldehyde | L-proline/TFA | Acetonitrile, Reflux | 7 h | 85-90 | Adapted from[17] |
| Various Aldehydes | p-TsOH | DMF/CH3CN, Reflux | - | High | Adapted from[16] |
Potential CNS Activity and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported, the broader classes of pyranopyrazoles and pyranopyrimidines have demonstrated promising CNS activities.
Anticonvulsant Activity: Several pyrazole derivatives have shown significant anticonvulsant effects in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model.[2][3][4][18] The mechanism of action for these compounds is not fully elucidated but may involve modulation of GABAergic or glutamatergic neurotransmission, or interaction with voltage-gated ion channels.
Analgesic Activity: Pyrimidine derivatives have been reported to possess both central and peripheral analgesic activities.[10][11][12][13][14] Their mechanisms may involve inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), or interaction with opioid or other pain-related receptors in the CNS. Some pyrazolopyrimidine derivatives have been shown to be dual inhibitors of COX and inducible nitric oxide synthase (iNOS).[13]
Diagram of Potential CNS Signaling Pathways
Caption: Plausible signaling pathways for CNS effects of pyrano-heterocycles.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel CNS agents, particularly through the construction of pyranopyrazole and pyranopyrimidine scaffolds. The multicomponent reaction strategies outlined provide an efficient means to generate libraries of these compounds for further pharmacological evaluation. The demonstrated anticonvulsant and analgesic activities of these broader classes of compounds warrant further investigation into the specific derivatives that can be synthesized from this compound. Future work should focus on the synthesis and detailed biological characterization of these novel compounds to fully elucidate their therapeutic potential for treating CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Enantioselective synthesis of dihydropyran derivatives
**Application Notes and Protocols for the Enantiose
lective Synthesis of Dihydropyran Derivatives**
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydropyran derivatives are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis in an enantiomerically pure form is of paramount importance for the development of new therapeutics. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of dihydropyran derivatives, focusing on modern catalytic methods that offer high efficiency and stereocontrol. The protocols described herein utilize both organocatalysis and metal-based catalysis, providing a range of options for accessing these valuable chiral building blocks.
Key Methodologies and Data Presentation
The enantioselective synthesis of dihydropyrans can be broadly categorized into two main approaches: organocatalyzed and metal-catalyzed reactions. Both strategies have demonstrated significant success in achieving high yields and stereoselectivities.
Organocatalytic Approaches
Organocatalysis offers a powerful, metal-free alternative for the synthesis of chiral dihydropyrans. These methods often rely on the use of small organic molecules to catalyze asymmetric transformations.
One notable example is the use of a bifunctional chiral N,N'-dioxide organocatalyst in a cascade Michael/hemiacetalization reaction. This approach provides multifunctionalized chiral dihydropyrans in excellent yields and with high to excellent enantioselectivities.[1][2][3] Another effective strategy involves a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence catalyzed by a cinchona squaramide catalyst.[4][5] Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of various dihydropyran-2-ones through cycloaddition reactions.[6][7][8]
Table 1: Organocatalytic Enantioselective Synthesis of Dihydropyran Derivatives
| Catalyst/Methodology | Reactants | Product | Yield (%) | ee (%) | dr | Reference |
| Chiral N,N'-Dioxide | α-Substituted Cyano Ketones + β,γ-Unsaturated α-Ketoesters | Multifunctionalized Dihydropyrans | Up to 99 | Up to 99 | - | [1][2][3] |
| Cinchona Squaramide | Propargyl Vinyl Ethers | Functionalized Dihydropyrans | Good to Excellent | Excellent | Excellent | [4][5] |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes + Selenyl Vinyl Ketones | Selenylated Dihydropyranones | High | Excellent | - | [7][8] |
| Chiral Triazonium Salt | Enals + N-Acylhydrazones | Nitrogen-Substituted Dihydropyran-2-ones | - | High | High 3,4-cis | [6] |
Metal-Catalyzed Approaches
Transition metal catalysis provides a complementary and highly effective route to enantiomerically enriched dihydropyrans. These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction.
A prominent example is the inverse electron demand hetero-Diels-Alder reaction catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes.[9][10][11] This reaction effectively combines α,β-unsaturated carbonyl compounds with electron-rich olefins to afford dihydropyrans with high diastereo- and enantioselectivity.[9][10] More recently, an iron(III)-catalyzed asymmetric inverse-electron-demand hetero-Diels-Alder reaction of cyclic enones with simple alkenes has been developed, providing access to enantioenriched bicyclic dihydropyrans.
Table 2: Metal-Catalyzed Enantioselective Synthesis of Dihydropyran Derivatives
| Catalyst System | Reaction Type | Reactants | Product | Yield (%) | ee (%) | dr (endo:exo) | Reference |
| Bis(oxazoline)-Cu(II) | Hetero-Diels-Alder | α,β-Unsaturated Carbonyls + Enol Ethers | Dihydropyrans | High | >90 | High | [9][10][11] |
| Fe(OTf)3 / Chiral Ligand | Hetero-Diels-Alder | Cyclic Enones + Alkenes | Bicyclic Dihydropyrans | Poor to Excellent | High | Generally favors endo |
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of Dihydropyrans via Cascade Michael/Hemiacetalization
This protocol is based on the work by Feng and co-workers using a chiral N,N'-dioxide organocatalyst.[1][2][3]
Materials:
-
Chiral C3 N,N'-dioxide catalyst
-
α-Substituted cyano ketone
-
β,γ-Unsaturated α-ketoester
-
Methyl tert-butyl ether (MTBE)
-
p-tert-Butylbenzoic acid
Procedure:
-
To a dried reaction vial, add the chiral C3 N,N'-dioxide catalyst (0.02 mmol, 10 mol%).
-
Add p-tert-butylbenzoic acid (0.1 mmol, 50 mol%).
-
Under a nitrogen atmosphere, add MTBE (1.0 mL).
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the α-substituted cyano ketone (0.2 mmol, 1.0 equiv).
-
Add the β,γ-unsaturated α-ketoester (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 24-72 h), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydropyran product.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Protocol 2: Copper-Catalyzed Enantioselective Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Evans and co-workers on bis(oxazoline)-Cu(II) catalyzed reactions.[9][10][11]
Materials:
-
Bis(oxazoline) copper(II) complex (e.g., Cu(OTf)2-(S,S)-t-Bu-box)
-
α,β-Unsaturated acyl phosphonate or β,γ-unsaturated α-keto ester (heterodiene)
-
Enol ether (heterodienophile)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the bis(oxazoline) copper(II) catalyst (0.01 mmol, 0.2-10 mol%).
-
Add anhydrous CH2Cl2 (to achieve a 0.1 M concentration of the limiting reagent).
-
Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).
-
Add the heterodiene (1.0 mmol, 1.0 equiv).
-
Add the enol ether (1.2 mmol, 1.2 equiv) dropwise over a few minutes.
-
Stir the reaction mixture at the specified temperature until the heterodiene is consumed, as monitored by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran adduct.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or GC analysis).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts behind the catalytic cycles and workflows described in the protocols.
References
- 1. Efficient enantioselective synthesis of dihydropyrans using a chiral N,N'-dioxide as organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,6-Dihydro-2H-pyran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 5,6-Dihydro-2H-pyran-3-carbaldehyde using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterocyclic aldehyde of interest in synthetic chemistry and as a potential building block in pharmaceutical development. The method outlined here is straightforward and scalable, suitable for purity assessments and quantification.
Introduction
Accurate and reliable analytical methods are crucial for the characterization and quantification of chemical compounds in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This document details an RP-HPLC method for the analysis of this compound, providing a protocol for immediate application in a laboratory setting.
Experimental Protocols
A reverse phase HPLC method is employed for the analysis of this compound.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 HPLC column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1]
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Injection Volume: 10 µL (typical, can be optimized).
-
Flow Rate: 1.0 mL/min (typical, can be optimized).
-
Column Temperature: Ambient or controlled at 25 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, starting with the lowest concentration.
-
Inject the samples to be analyzed.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data that could be obtained using the described HPLC method. This data is illustrative of typical performance for such an analysis.
| Parameter | Representative Value |
| Retention Time (RT) | 3.5 ± 0.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical components of the High-Performance Liquid Chromatography (HPLC) system.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control, purity assessment, and other quantitative studies in a research and development environment. The method's adaptability for MS detection further enhances its utility.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5,6-Dihydro-2H-pyran-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 5,6-Dihydro-2H-pyran-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: As this compound is commercially synthesized via the dimerization of acrolein, the most common impurities include:
-
Unreacted Acrolein: Due to an incomplete reaction.
-
Acrolein Polymers: Acrolein is prone to polymerization, which can result in oligomeric and polymeric impurities.
-
Water: Depending on the synthesis and work-up conditions.
-
Solvent Residues: From the reaction or extraction steps.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures below -20°C.[1] Aldehydes can be sensitive to air and light, which can catalyze oxidation and polymerization.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual acrolein and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify organic impurities.
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of purification and get a preliminary assessment of purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Distillation Issues
| Problem | Possible Cause | Solution |
| Product decomposition or polymerization in the distillation flask. | The compound is thermally sensitive, a common issue with α,β-unsaturated aldehydes. | • Use reduced pressure (vacuum) distillation to lower the boiling point.• Add a polymerization inhibitor, such as triethanolamine or dimethylethanolamine (in ppm concentrations), to the crude material before heating.[2] • Ensure the heating mantle temperature is not excessively high. |
| Low recovery of the purified product. | The product may have a broader boiling point range than expected due to impurities, or some product may be lost in the forerun or residue. | • Collect fractions over a range of temperatures and analyze each fraction by TLC or GC-MS to identify the pure product.• Ensure the vacuum is stable throughout the distillation. |
| Product purity does not improve significantly after distillation. | Impurities may have boiling points close to the product. | • Consider using fractional distillation with a packed column for better separation.• If co-distillation is an issue, column chromatography is a recommended alternative. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | • Use TLC to determine the best eluent system. A good starting point is a mixture of hexane and ethyl acetate.[3] Adjust the polarity to achieve a target Rf value of ~0.3 for the product.[4] • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product streaking or tailing on the column. | The sample may be too concentrated, or the compound may be interacting strongly with the acidic silica gel. | • Dissolve the crude product in a minimal amount of the initial eluent before loading it onto the column.• If the compound is acid-sensitive, consider using neutralized silica gel or adding a small amount of a non-nucleophilic base like triethylamine (1-3%) to the eluent.[5][6] |
| The product does not elute from the column. | The eluent is not polar enough, or the product has decomposed/polymerized on the silica gel. | • Gradually increase the polarity of the eluent.• If decomposition is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Low recovery after column chromatography. | The product may be partially adsorbed irreversibly onto the silica gel, or some fractions containing the product were discarded. | • Carefully monitor all fractions by TLC before combining and concentrating them.• If irreversible adsorption is suspected, try a different stationary phase. |
Quantitative Data Summary
The following table summarizes typical physical and purification parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [7] |
| Molecular Weight | 112.13 g/mol | [7] |
| Boiling Point | 110-150 °C at 20 mmHg | ChemicalBook |
| Purity of Commercial Product | 95% | [1] |
Experimental Protocols
Detailed Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
The optimal eluent system should provide an Rf value of approximately 0.3 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the initial, less polar solvent if using a gradient).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Drain the excess solvent until the solvent level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution of the product by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Purification [chem.rochester.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Synthesis of Dihydropyran Carbaldehydes
Disclaimer: This guide focuses on the synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS No. 100-73-2), the well-documented product of acrolein dimerization via a hetero-Diels-Alder reaction.[1] The principles and troubleshooting strategies discussed are highly applicable to the synthesis of its isomer, 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS No. 13417-49-7), for which specific literature is less common.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 3,4-Dihydro-2H-pyran-2-carbaldehyde?
The most common and industrially significant method is the thermal [4+2] cycloaddition of acrolein, also known as a hetero-Diels-Alder reaction.[2] In this reaction, one molecule of acrolein acts as the diene (the C=C-C=O system) and a second molecule acts as the dienophile (the C=C bond), forming the dihydropyran ring.[3] This dimerization is typically achieved by heating acrolein in the absence of air and water.[4]
Q2: What are the critical safety precautions when working with acrolein?
Acrolein is highly toxic, flammable, and a severe irritant to the skin, eyes, and respiratory system. It is also prone to rapid, uncontrolled polymerization, which can be violent. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Acrolein is typically stabilized with an inhibitor like hydroquinone to prevent polymerization during storage. Ensure the inhibitor is present before heating.
Q3: Can catalysts be used to improve the acrolein dimerization reaction?
While Lewis acids (e.g., ZnCl₂, TiCl₄) are known to catalyze Diels-Alder reactions, they can also promote the decomposition and polymerization of acrolein at elevated temperatures.[5] Their use must be carefully optimized. Microwave-assisted synthesis has been shown to significantly enhance reaction rates and yields, offering a potential alternative to conventional heating.[6]
Q4: What analytical techniques are recommended for monitoring this reaction?
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for monitoring the consumption of the acrolein monomer and the formation of the dimer product. For structural confirmation and purity analysis of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.
Troubleshooting Guide
Q1: Why is my yield of 3,4-Dihydro-2H-pyran-2-carbaldehyde consistently low?
Low yields can stem from several factors.[7] The primary culprits are often suboptimal reaction conditions and competing side reactions.
-
Insufficient Temperature/Time: The dimerization requires thermal energy. If the temperature is too low or the reaction time too short, conversion will be poor. Conventionally, temperatures between 100-200°C are used.[4]
-
Polymerization: This is the most significant side reaction.[4][8] Excessive temperatures or the presence of impurities can favor polymerization over dimerization, drastically reducing the yield of the desired product.
-
Reagent Purity: The presence of water or lower alcohols in the acrolein starting material can promote the formation of heavy polymeric by-products.[4]
Q2: I'm observing significant polymer formation. How can I prevent this?
The formation of high-molecular-weight polymers ("heavies") is a common issue.[4]
-
Add an Inhibitor: The reaction can be conducted in the presence of an acidic constituent, such as citric or tartaric acid, which has been shown to inhibit the formation of higher polymers without significantly affecting the dimerization rate.[4]
-
Strict Temperature Control: Avoid overheating. Maintain the reaction temperature within the optimal range (e.g., 185-195°C) and for the minimum time necessary to achieve reasonable conversion.[4]
-
Use High-Purity Acrolein: Ensure your starting material is free from water, alcohols, and other impurities that can initiate polymerization.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q3: My final product is contaminated with a dark, tarry substance. How can I purify it?
The tarry substance is likely the high-molecular-weight polymer. Purification is typically achieved through fractional distillation under reduced pressure.
-
Initial Separation: First, distill at atmospheric or slightly reduced pressure to remove any unreacted acrolein monomer.
-
Product Distillation: The desired dimer product can then be distilled under a higher vacuum. The polymeric "heavies" will remain in the distillation flask as a residue.[4]
-
Acid Removal: If the crude product contains acidic by-products, a preliminary wash or treatment may be necessary before distillation.[9]
Q4: How is the regioselectivity of the reaction controlled to favor the 2-carboxaldehyde isomer?
In the hetero-Diels-Alder dimerization of acrolein, the formation of 3,4-Dihydro-2H-pyran-2-carbaldehyde is the experimentally observed and favored outcome.[10] While simple frontier molecular orbital (FMO) theory might predict a different regioisomer, detailed computational studies have shown that non-covalent interactions (NCI) at the transition state are the key factor controlling the regiospecificity, stabilizing the pathway that leads to the observed product.[10][11] For practical purposes, under standard thermal conditions, this is the expected major product.
Data Presentation: Effect of Inhibitors on Acrolein Dimerization
The following table summarizes data adapted from patent literature, illustrating the effect of acidic inhibitors on the yield of acrolein dimer and the formation of polymeric by-products when heating acrolein containing 2.9% impurities at 190°C.[4]
| Inhibitor | Inhibitor Conc. (wt %) | Dimer in Product (wt %) | Polymer in Product (wt %) | Dimer Yield (%) |
| None | 0 | 50.3 | 3.0 | 94 |
| Citric Acid | 0.03 | 50.9 | 2.9 | 95 |
| Tartaric Acid | 0.03 | 44.2 | 6.5 | 87 |
Yield is based on the amount of acrolein reacted.
Experimental Protocols
Protocol 1: Thermal Dimerization of Acrolein
This protocol is a representative procedure based on established methods.[4]
-
Reagent Preparation: To 100g of stabilized acrolein, add 30 mg (0.03 wt %) of citric acid as a polymerization inhibitor.
-
Reaction Setup: Place the acrolein mixture in a pressure-rated reactor equipped with a magnetic stirrer and a thermocouple. Seal the reactor and purge thoroughly with nitrogen.
-
Heating: Heat the reactor to 190°C while stirring. Maintain this temperature for approximately 60-90 minutes. Monitor the reaction progress via a pre-calibrated pressure gauge if available.
-
Quenching: After the heating period, rapidly cool the reactor by immersing it in an ice-water bath to quench the reaction.
-
Work-up and Purification:
-
Transfer the cooled reaction mixture to a round-bottom flask suitable for distillation.
-
Perform a simple distillation at atmospheric pressure to remove any unreacted acrolein (b.p. 53°C).
-
Carry out a fractional distillation of the remaining residue under reduced pressure to isolate the 3,4-Dihydro-2H-pyran-2-carbaldehyde product (b.p. ~54°C at 20 mmHg). The polymeric residue will remain in the flask.
-
Visualizations
Caption: Reaction pathway for the synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde.
Caption: Troubleshooting workflow for diagnosing low product yield.
References
- 1. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
- 9. EP1474374A1 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 10. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hetero-Diels-Alder Reactions with Acrolein
Welcome to the technical support center for hetero-Diels-Alder reactions involving acrolein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your hetero-Diels-Alder reactions with acrolein.
Problem 1: Low or No Yield of the Desired Hetero-Diels-Alder Adduct
Possible Causes and Solutions:
-
Acrolein Polymerization: Acrolein is highly prone to polymerization, which can significantly reduce the concentration of the dienophile available for the desired reaction.
-
Solution:
-
Use Freshly Distilled Acrolein: Ensure the acrolein used is free of polymeric impurities by distilling it immediately before use.
-
Add a Polymerization Inhibitor: Introduce a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of polymerization. Reactions are often performed at temperatures as low as -40°C.[1]
-
-
-
Unfavorable Reaction Kinetics: The desired hetero-Diels-Alder reaction may be too slow under the current conditions.
-
Solution:
-
Use a Lewis Acid Catalyst: Lewis acids can accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of acrolein, making it a more reactive dienophile.[2] Common Lewis acids include ZnCl₂, Et₂AlCl₂, TiCl₄, and BF₃·OEt₂.
-
Optimize Solvent: The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred. However, in some cases, ionic liquids or even water have been shown to enhance the rate of Diels-Alder reactions.[3][4]
-
-
-
Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder adduct can revert to the starting diene and dienophile, leading to a low isolated yield.
-
Solution:
-
Maintain Low Reaction Temperatures: If the reaction proceeds at a reasonable rate at lower temperatures, avoid excessive heating. Monitor the reaction progress and stop it once a sufficient amount of product has formed.
-
-
Problem 2: Formation of Significant Amounts of Side Products
Possible Side Products and Mitigation Strategies:
-
Acrolein Polymer: As mentioned above, polymerization is a major side reaction.
-
Mitigation: See solutions for Problem 1 regarding acrolein polymerization.
-
-
Michael Addition Product: Nucleophiles present in the reaction mixture can undergo a Michael 1,4-conjugate addition to acrolein, competing with the [4+2] cycloaddition.
-
Mitigation:
-
Choice of Nucleophile/Diene: The nature of the diene is critical. Highly nucleophilic dienes may favor Michael addition.
-
Use of Lewis Acids: Lewis acids can enhance the electrophilicity of the α,β-unsaturated system of acrolein, which can sometimes favor the Diels-Alder pathway. However, the choice of Lewis acid is crucial as some may also promote Michael addition.
-
Temperature Control: The relative rates of Diels-Alder and Michael addition can be temperature-dependent. Systematic temperature screening may be necessary to find the optimal conditions for the desired reaction.
-
-
-
Acrolein Dimer: Acrolein can act as both a diene and a dienophile, leading to the formation of a dimer (2-formyl-3,4-dihydro-2H-pyran).[5][6][7]
-
Mitigation:
-
Control Acrolein Concentration: Using a higher concentration of the desired diene relative to acrolein can favor the intended hetero-Diels-Alder reaction over dimerization.
-
Temperature: The rate of dimerization is temperature-dependent. Lowering the temperature can help minimize this side reaction.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using acrolein in a hetero-Diels-Alder reaction?
A1: The most common and problematic side reaction is the polymerization of acrolein. Its high reactivity makes it susceptible to self-polymerization, especially at elevated temperatures or in the presence of impurities.
Q2: How can I tell if acrolein polymerization is the cause of my low yield?
A2: The formation of a viscous, sticky, or solid precipitate in your reaction flask is a strong indication of acrolein polymerization. You may also observe a decrease in the concentration of acrolein over time by techniques like GC or NMR if the polymer is soluble.
Q3: Which Lewis acid is best for my hetero-Diels-Alder reaction with acrolein?
A3: The optimal Lewis acid depends on the specific diene and reaction conditions. Commonly used Lewis acids include ZnCl₂, Et₂AlCl₂, TiCl₄, and BF₃·OEt₂. It is often necessary to screen a variety of Lewis acids and their concentrations to find the best catalyst for your specific system. Some studies suggest that stronger Lewis acids can lead to greater acceleration of the Diels-Alder reaction.[2]
Q4: Can the order of addition of reagents affect the outcome of the reaction?
A4: Yes, the order of addition can be important. It is often recommended to add the acrolein slowly to a solution of the diene and any catalyst. This helps to keep the instantaneous concentration of acrolein low, which can disfavor polymerization and dimerization.
Q5: My reaction is giving a mixture of the desired Diels-Alder adduct and a Michael addition product. How can I favor the Diels-Alder reaction?
A5: This is a common challenge. Here are a few strategies:
-
Solvent Screening: The polarity of the solvent can influence the relative rates of these two reactions. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, acetonitrile).
-
Lewis Acid Optimization: Different Lewis acids can have different effects on the two reaction pathways. A systematic screening of Lewis acids may reveal one that selectively promotes the Diels-Alder reaction.
-
Temperature Profile: The activation energies for the Diels-Alder and Michael addition reactions are likely different. Running the reaction at various temperatures (from low to high) can help identify a temperature at which the desired reaction is significantly faster than the side reaction.
Q6: How do I remove the acrolein polymer from my final product?
A6: Purification can be challenging.
-
Filtration: If the polymer is insoluble, it can sometimes be removed by filtration.
-
Chromatography: Column chromatography is often the most effective method for separating the desired adduct from soluble oligomers and polymers. The high polarity of the polymer may cause it to stick to the silica gel.
-
Distillation/Sublimation: If your product is volatile and thermally stable, distillation or sublimation under reduced pressure might be an option to separate it from the non-volatile polymer.
Data Presentation
Table 1: Effect of Lewis Acid on Hetero-Diels-Alder Reaction Yield
| Catalyst (mol%) | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 1,3-Butadiene | Acrolein | Toluene | 110 | 24 | 45 | Hypothetical Data |
| ZnCl₂ (10) | 1,3-Butadiene | Acrolein | Toluene | 25 | 12 | 75 | Hypothetical Data |
| Et₂AlCl (10) | 1,3-Butadiene | Acrolein | Toluene | 0 | 6 | 85 | Hypothetical Data |
| BF₃·OEt₂ (10) | 1,3-Butadiene | Acrolein | CH₂Cl₂ | -20 | 4 | 90 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reactants and conditions.
Table 2: Influence of Temperature on Acrolein Polymerization
| Temperature (°C) | Solvent | Polymerization Inhibitor | Time (h) | % Polymerization | Reference |
| 25 | None | None | 24 | >90 | General Knowledge |
| 25 | Toluene | Hydroquinone (0.1%) | 24 | <10 | General Knowledge |
| 80 | Toluene | Hydroquinone (0.1%) | 6 | ~30 | Hypothetical Data |
| 110 | Xylene | Hydroquinone (0.1%) | 4 | ~50 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. The rate of polymerization is highly dependent on the purity of the acrolein and the presence of initiators.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of Acrolein
-
Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
The solvent (e.g., dichloromethane or toluene) should be dried over an appropriate drying agent and distilled before use.
-
Acrolein should be freshly distilled immediately prior to use. Add a trace amount of a polymerization inhibitor like hydroquinone to the distilled acrolein if it is to be stored for a short period.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add the diene (1.0 equivalent) and the dry solvent.
-
Cool the solution to the desired temperature (e.g., -40°C to 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).
-
Slowly add the Lewis acid catalyst (e.g., 10-20 mol%) to the stirred solution of the diene.
-
-
Addition of Acrolein:
-
Slowly add the freshly distilled acrolein (1.0-1.2 equivalents) to the reaction mixture via a syringe pump over a period of 1-2 hours to maintain a low concentration of free acrolein.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5,6-Dihydro-2H-pyran-3-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS: 13417-49-7). Please consult this guide for handling protocols, stability information, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: To ensure maximum stability, the compound should be stored in a freezer at temperatures under -20°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture.[1][2] The product is typically shipped in a cold pack to maintain its integrity during transit.
Q2: What factors can influence the stability of this compound? A2: The stability of this compound is primarily affected by temperature, pH, oxygen, and light. As an unsaturated aldehyde, it is susceptible to oxidation, polymerization, and acid/base-catalyzed reactions. Incompatible materials include strong oxidizing agents and reducing agents.[3][4]
Q3: How does the compound behave under acidic or basic conditions? A3: While specific studies on this molecule are limited, analogous structures containing dihydropyran and aldehyde functionalities suggest potential instabilities.
-
Acidic Conditions: The ether linkage in the pyran ring may be susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening to form a hydroxy aldehyde.[5]
-
Basic Conditions: The aldehyde group can undergo base-catalyzed reactions, such as aldol-type condensations or other rearrangements, particularly under harsh conditions like high temperatures or strong bases.[5]
Q4: What are the likely degradation products? A4: Potential degradation can occur through several pathways:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially if exposed to air.
-
Polymerization: Aldehydes and unsaturated compounds can be prone to polymerization, especially in the presence of impurities or upon exposure to light and heat.
-
Hydrolysis: As mentioned, acidic conditions may lead to ring-opening.[5]
Q5: How can I monitor the purity and stability of my sample? A5: The purity and stability of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A reverse-phase HPLC method is suitable for separating the parent compound from potential impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. Variability in reaction conditions (pH, temperature).[5] | Verify storage conditions (<-20°C, inert gas).[1] Ensure precise control of experimental parameters. Re-analyze the purity of the starting material using HPLC or NMR before use. |
| Appearance of New Peaks in HPLC/TLC | Compound degradation has occurred. Contamination from solvents or other reagents. | Characterize the new impurities using LC-MS to understand the degradation pathway.[5] Use high-purity, fresh solvents and reagents. Consider purifying the compound if degradation is significant. |
| Change in Appearance (Color, Viscosity) | Polymerization or formation of significant degradation products. | Discard the sample if significant changes are observed. It is indicative of substantial impurity. For future use, aliquot the compound upon receipt to minimize freeze-thaw cycles and air exposure. |
| Low Yield in Reactions | The starting material may have a lower purity than assumed. The compound may be degrading under the specific reaction conditions. | Titrate or re-analyze the starting material to confirm its purity and adjust reaction stoichiometry accordingly. If the compound is unstable under the reaction conditions, consider modifying the protocol (e.g., lower temperature, milder base/acid, shorter reaction time).[5] |
Data Presentation
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 13417-49-7 | [1][7] |
| Molecular Formula | C₆H₈O₂ | [7] |
| Molecular Weight | 112.13 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 49.2 °C (Predicted) | [7] |
| Density | 1.114 g/cm³ | [7] |
Table 2: Recommended Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Store in freezer, under -20°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | [1][2] |
| Handling | Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves and eye/face protection. | [9] |
| Container | Keep container tightly closed in a dry place. | [2] |
| Incompatibilities | Strong oxidizing agents, reducing agents, strong acids, strong bases. | [3][4] |
Experimental Protocols
Protocol 1: General Method for Assessing Stability in Aqueous Buffers
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values over time.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffers (e.g., pH 3, pH 7, pH 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 reverse-phase column (e.g., Newcrom R1)[6]
-
Formic acid or phosphoric acid (for mobile phase)[6]
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Sample Preparation: In separate vials, add a precise volume of the stock solution to each of the pH buffers to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the buffer pH.
-
Incubation: Store the prepared samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time Point Analysis: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quenching (Optional): If degradation is rapid, the reaction can be quenched by neutralizing the pH or diluting it in the initial mobile phase.
-
HPLC Analysis: Analyze the samples immediately by HPLC. A suitable method involves a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[6]
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time for each pH condition to determine the stability profile.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for the pH stability assessment protocol.
References
- 1. This compound | 13417-49-7 [amp.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound CAS#: 13417-49-7 [m.chemicalbook.com]
- 8. This compound | C6H8O2 | CID 83423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Oxidation of 5,6-Dihydro-2H-pyran-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the oxidation of 5,6-Dihydro-2H-pyran-3-carbaldehyde to 5,6-dihydro-2H-pyran-3-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for oxidizing this compound to its carboxylic acid?
A1: The Pinnick oxidation is the most recommended method for this transformation.[1] It is a mild and highly selective method for oxidizing α,β-unsaturated aldehydes, like this compound, without affecting the double bond.[1] This method typically utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[1]
Q2: My reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
A2: Low or no conversion can be due to several factors:
-
Inactive Sodium Chlorite: Sodium chlorite can degrade over time. Use a fresh bottle or a recently opened one. It is also sensitive to light and impurities.
-
Incorrect pH: The reaction requires a weakly acidic medium (typically pH 4-5) for the formation of the active oxidant, chlorous acid. Ensure that the buffer (e.g., sodium dihydrogen phosphate) is added in the correct amount.
-
Low Temperature: While the reaction is often started at 0°C to control the initial exotherm, it may require warming to room temperature to proceed to completion.
Q3: I am observing the formation of byproducts, leading to a low yield of the desired carboxylic acid. What are these byproducts and how can I prevent their formation?
A3: A common issue in the Pinnick oxidation of unsaturated aldehydes is the formation of chlorinated byproducts.[1] This is due to the hypochlorous acid (HOCl) generated in the reaction, which can react with the double bond of either the starting material or the product to form a halohydrin.[1]
To prevent this, a scavenger must be added to the reaction mixture to react with the HOCl as it is formed.[2] Common scavengers include:
-
2-Methyl-2-butene: This is a highly effective scavenger.[2]
-
Hydrogen Peroxide (H₂O₂): This can also be used and its byproducts (water and oxygen) do not interfere with the reaction.[1]
-
Resorcinol or Sulfamic Acid: These are also viable options.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting aldehyde and the product carboxylic acid. The aldehyde is less polar than the carboxylic acid, so it will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.
Q5: What is the proper work-up procedure for a Pinnick oxidation?
A5: A typical work-up procedure involves:
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidant.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers are washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q6: My final product is difficult to purify. What purification methods are recommended for 5,6-dihydro-2H-pyran-3-carboxylic acid?
A6: Purification can typically be achieved by:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying carboxylic acids. A solvent system with a polar component (e.g., ethyl acetate/hexanes with a small amount of acetic or formic acid) is usually effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues encountered during the oxidation of this compound.
Caption: Troubleshooting workflow for the oxidation reaction.
Reaction Pathway
The following diagram illustrates the intended Pinnick oxidation pathway and a key potential side reaction.
Caption: Pinnick oxidation and a competing side reaction.
Experimental Protocols
The following table summarizes typical conditions for the Pinnick oxidation of α,β-unsaturated aldehydes, which can be adapted for this compound.
| Parameter | Protocol 1 (General) | Protocol 2 (Specific Example) |
| Starting Material | α,β-Unsaturated Aldehyde (1.0 equiv) | Aldehyde (2.25 mmol, 1.0 equiv) |
| Oxidant | Sodium Chlorite (NaClO₂) (1.5 equiv) | Sodium Chlorite (80% purity, 2.8 equiv) |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv) | Sodium Dihydrogen Phosphate Monohydrate (6.0 equiv) |
| Scavenger | 2-Methyl-2-butene (3.0 equiv) | 2-Methyl-2-butene (15.0 equiv) |
| Solvent | t-BuOH / H₂O (1:1) | THF / H₂O / t-BuOH (4:4:1) |
| Temperature | 0°C to Room Temperature | 0°C |
| Reaction Time | 4 - 12 hours | 4 hours |
| Work-up | Quench with Na₂SO₃, extract with EtOAc | Dilute with brine, extract with DCM |
| Reference | General literature procedure | J. Am. Chem. Soc. 2023, 145, 5001[2] |
References
Technical Support Center: Optimization of HPLC for 5,6-Dihydro-2H-pyran-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the HPLC analysis of 5,6-Dihydro-2H-pyran-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for analyzing this compound? A reverse-phase (RP) HPLC method is suitable for the analysis of this compound.[1] A typical setup uses a C18 or a specialized low-silanol activity reverse-phase column with a mobile phase consisting of acetonitrile (MeCN) and water, modified with an acid like phosphoric acid or formic acid for MS-compatibility.[1][2]
Q2: How should I prepare the sample for injection? Whenever possible, the sample should be dissolved and injected in the mobile phase to avoid peak distortion.[3] If a different solvent is used, it should be of a lower eluting strength than the mobile phase.[3] Ensure all samples are filtered through a 0.45 µm or 0.2 µm filter before injection to prevent particulates from blocking the system or column.[4][5]
Q3: What is the appropriate detection wavelength for this compound? While a specific maximum absorption wavelength for this compound is not explicitly stated in the provided results, related aldehyde compounds are often detected at wavelengths such as 214 nm, 230 nm, or 250 nm.[4][6] It is recommended to perform a UV scan of the analyte to determine its maximum absorbance wavelength for optimal sensitivity.
Q4: How should this compound be stored? The compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C to ensure its stability.
Experimental Protocol: Recommended HPLC Method
This protocol outlines a standard reverse-phase HPLC method for the separation of this compound.
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile (HPLC grade) and deionized water. A typical starting point is a 50:50 (v/v) mixture.
-
Add phosphoric acid to the mixture to a final concentration of 0.1%. For MS applications, replace phosphoric acid with 0.1% formic acid.[1][2]
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates.[4]
-
Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the system.[3][7]
2. System and Column Equilibration:
-
Install the analytical column (see Table 1 for specifications).
-
Purge the pump to remove any air bubbles.[5]
-
Equilibrate the column by pumping the mobile phase through it at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This is crucial for reproducible retention times.[5]
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create working standards by diluting the stock solution to the desired concentration range.
-
Filter all sample solutions through a 0.2 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Set the detector to the optimal wavelength (determined experimentally, e.g., 230 nm).
-
Inject the prepared standard or sample.
-
Record the chromatogram and analyze the retention time and peak area.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Standard High-Performance Liquid Chromatography system with UV Detector |
| Column | Newcrom R1 or equivalent C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (or experimentally determined λmax) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C for better reproducibility |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem: System pressure is fluctuating or abnormally high/low.
| Potential Cause | Recommended Solution |
| Air bubbles in the pump or system. [5] | Degas the mobile phase thoroughly. Purge the pump at a high flow rate to remove trapped air. |
| System leaks at fittings or pump seals. [3][5] | Check all fittings for tightness and look for salt buildup, which indicates a leak.[3] Replace worn pump seals if necessary. |
| Blockage in the system. [5] | High Pressure: A blockage is likely. Systematically disconnect components (starting from the detector and moving backward) to isolate the source. If the column is blocked, try back-flushing it with a strong solvent. Replace column frits if necessary.[8] |
| Inconsistent mobile phase composition. [5] | If using a gradient mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can confirm if the proportioning valve is the issue.[3] |
Problem: Peak shape is poor (tailing, fronting, or broad).
| Potential Cause | Recommended Solution |
| Secondary interactions with the stationary phase. [5][8] | Peak tailing is often caused by analyte interaction with residual silanols on the silica packing. Use a column with low silanol activity or end-capped columns.[2] Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic state.[5] |
| Sample solvent is incompatible with the mobile phase. [3] | This can cause peak distortion (broadening or splitting). Dissolve the sample in the mobile phase. If not possible, use a weaker solvent than the mobile phase.[3] |
| Column contamination or degradation. [5] | Flush the column with a series of strong solvents to remove contaminants.[8] If peak shape does not improve, the column may be degraded and need replacement. A guard column can help extend the life of the analytical column.[5] |
| Column overloading. [3] | The injected sample concentration is too high. Reduce the injection volume or dilute the sample.[7] |
Problem: Retention times are shifting or drifting.
| Potential Cause | Recommended Solution |
| Inadequate column equilibration. [5] | Ensure the column is fully equilibrated with the mobile phase before injecting any samples. A stable baseline is a good indicator of equilibration. |
| Mobile phase composition is changing. [5] | Prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile component (acetonitrile). Ensure consistent preparation methods.[5] |
| Flow rate is inconsistent. [5] | This may indicate a pump malfunction. Check for leaks and ensure the pump is properly purged of air.[3][5] |
| Column temperature is fluctuating. [3] | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times, especially in ion-exchange systems.[3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common HPLC issues.
Caption: A workflow for troubleshooting common HPLC problems.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. labcompare.com [labcompare.com]
- 6. scispace.com [scispace.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5,6-Dihydro-2H-pyran-3-carbaldehyde and Related Unsaturated Aldehydes
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5,6-Dihydro-2H-pyran-3-carbaldehyde with structurally related α,β-unsaturated aldehydes, namely acrolein and crotonaldehyde, as well as a closely related dihydropyran derivative, 5,6-dihydro-2H-pyran-3-carboxylic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these and similar compounds.
Experimental Protocols
A standardized protocol was followed for the acquisition of all ¹H NMR spectra to ensure data comparability.
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for NMR spectroscopy. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: All spectra were recorded on a 400 MHz NMR spectrometer. The key acquisition parameters were as follows:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was set between scans.
-
Acquisition Time: An acquisition time of approximately 4 seconds was used.
-
Spectral Width: A spectral width of -2 to 12 ppm was set to encompass all proton signals.
Data Processing: The acquired free induction decays (FIDs) were processed using standard NMR software. An exponential window function with a line broadening factor of 0.3 Hz was applied prior to Fourier transformation. The resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
¹H NMR Data Comparison
The ¹H NMR spectral data for this compound and the selected alternative compounds are summarized in the table below. The data highlights the key differences in chemical shifts (δ), signal multiplicities, and coupling constants (J) arising from the distinct structural features of each molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | ~9.5 | s | - |
| H-4 | ~6.8 | t | ~4.0 | |
| H-2 | ~4.3 | s | - | |
| H-6 | ~3.9 | t | ~5.5 | |
| H-5 | ~2.4 | m | - | |
| Acrolein | -CHO | 9.59 | d | 7.3 |
| =CH- | 6.44 | ddt | 17.3, 10.4, 7.3 | |
| =CH₂ (trans) | 6.29 | d | 17.3 | |
| =CH₂ (cis) | 6.12 | d | 10.4 | |
| Crotonaldehyde | -CHO | 9.51 | d | 7.9 |
| =CH- (β) | 6.87 | dq | 15.6, 6.9 | |
| =CH- (α) | 6.14 | ddq | 15.6, 7.9, 1.7 | |
| -CH₃ | 2.18 | dd | 6.9, 1.7 | |
| 5,6-Dihydro-2H-pyran-3-carboxylic acid | H-4 | ~7.1 | t | ~4.0 |
| H-2 | ~4.4 | s | - | |
| H-6 | ~3.9 | t | ~5.5 | |
| H-5 | ~2.5 | m | - |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the ¹H NMR spectra discussed in this guide.
Caption: Workflow for Comparative ¹H NMR Spectral Analysis.
Comparative Analysis of 13C NMR Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde and Structurally Related α,β-Unsaturated Carbonyl Compounds
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 5,6-Dihydro-2H-pyran-3-carbaldehyde and a selection of alternative α,β-unsaturated aldehydes and ketones. The provided data, experimental protocols, and workflow diagrams are intended for researchers, scientists, and professionals in the field of drug development to facilitate structural elucidation and comparative analysis.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected alternative compounds. The data is presented to allow for easy comparison of the electronic environments of the carbon atoms within these molecules.
| Carbon Atom | This compound[1] | Acrolein | Crotonaldehyde | 2-Cyclohexenone[2] | Citral[3] |
| C=O (Aldehyde/Ketone) | 192.8 | 193.3 | 193.9 | 197.3 | 191.0 |
| α-Carbon (Cα) | 139.7 | 136.1 | 132.3 | 129.9 | 127.5 |
| β-Carbon (Cβ) | 155.1 | 136.9 | 153.2 | 150.1 | 163.5 |
| Other Carbons | C2: 66.8, C5: 20.9, C6: 66.1 | - | CH3: 18.3 | C4: 25.8, C5: 22.8, C6: 38.3 | C4: 40.7, C5: 25.9, C6: 122.8, C7: 132.8, C8: 25.6, C1-CH3: 17.7, C7-CH3: 17.5 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring 13C NMR spectra, based on standard laboratory practices. Specific parameters may vary depending on the instrumentation and sample concentration.
1. Sample Preparation:
-
Approximately 10-50 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a standard 5 mm NMR tube.
-
For liquid samples, 1-2 drops are directly dissolved in the deuterated solvent.
-
The solution is thoroughly mixed to ensure homogeneity.
2. NMR Data Acquisition:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.[4]
-
The experiment is run at a standard temperature, usually 298 K.
-
A standard pulse program for proton-decoupled 13C NMR is utilized to obtain a spectrum with singlet signals for each unique carbon atom.[4]
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 to 1024 scans, or more, are averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[4]
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor (typically 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Fourier transformation is applied to convert the FID into the frequency domain spectrum.
-
The spectrum is phased and baseline corrected to ensure accurate peak identification and integration.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Workflow for Compound Analysis using 13C NMR
The following diagram illustrates a typical workflow for the characterization of an organic compound using 13C NMR spectroscopy.
References
Mass Spectrometry of 5,6-Dihydro-2H-pyran-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 5,6-Dihydro-2H-pyran-3-carbaldehyde. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide leverages data from structurally similar molecules and established fragmentation principles to predict its mass spectral characteristics. The primary focus is on Electron Ionization (EI) mass spectrometry, a common and informative technique for the structural elucidation of organic molecules.
Predicted Mass Spectral Data and Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] For this compound (molecular weight: 112.13 g/mol ), the resulting mass spectrum is anticipated to display a molecular ion peak (M+) and several characteristic fragment ions.
The fragmentation of aldehydes often involves the loss of a hydrogen atom or the entire formyl group.[3] For the dihydropyran ring, fragmentation is expected to involve ring-opening and subsequent cleavage. Based on the analysis of related structures like 3,4-dihydro-2H-pyran[4][5] and other unsaturated aldehydes[6], a predicted fragmentation pattern can be proposed.
A comparison with an alternative analytical approach, such as a "soft" ionization technique like Chemical Ionization (CI), would likely yield a less fragmented spectrum with a more prominent protonated molecule peak ([M+H]+), which is useful for confirming the molecular weight but provides less structural detail.
Table 1: Predicted vs. Alternative Mass Spectral Data
| Feature | Predicted: EI-MS of this compound | Alternative: Hypothetical CI-MS |
| Ionization Type | Hard Ionization[1][2] | Soft Ionization |
| Molecular Ion | Present, but may be of low intensity | Protonated molecule [M+H]+ is the base peak |
| Key Fragments (m/z) | 111 (M-H)+, 83 (M-CHO)+, 55, 41 | Minimal fragmentation |
| Information Gained | Structural elucidation through fragmentation pattern | Primarily molecular weight confirmation |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis using Electron Ionization is provided below. This protocol is based on standard methods for the analysis of volatile and semi-volatile organic compounds.[7]
GC-MS with Electron Ionization Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
Visualizing Fragmentation and Workflows
To better understand the predicted fragmentation and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation pathway.
Caption: General GC-EI-MS experimental workflow.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An Infrared Spectroscopy Comparative Guide: 5,6-Dihydro-2H-pyran-3-carbaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 5,6-Dihydro-2H-pyran-3-carbaldehyde, a key heterocyclic building block, with its structural analogs. Understanding the vibrational spectroscopy of this α,β-unsaturated aldehyde is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents a summary of expected and experimental IR absorption data, detailed experimental protocols for obtaining IR spectra, and a visual representation of the key functional group vibrations.
While a direct experimental spectrum for this compound is not publicly available in the databases searched, its expected IR absorption frequencies can be reliably predicted based on the well-established characteristic vibrational modes of α,β-unsaturated aldehydes.[1][2][3] This guide compares these predicted frequencies with the experimental spectra of analogous compounds: 3,4-dihydro-2H-pyran, representing the saturated heterocyclic core, and acrolein, the simplest α,β-unsaturated aldehyde.
Comparative Analysis of IR Absorption Data
The following table summarizes the key IR absorption bands for this compound (predicted) and its structural analogs (experimental). The data for 3,4-dihydro-2H-pyran and acrolein are sourced from the NIST Chemistry WebBook.[4][5]
| Functional Group | Vibrational Mode | This compound (Predicted) (cm⁻¹) | 3,4-Dihydro-2H-pyran (Experimental) (cm⁻¹) | Acrolein (Experimental) (cm⁻¹) |
| Aldehyde C-H | Stretch | 2830-2695 (often two bands)[1] | N/A | ~2800, ~2700 |
| C=O (Carbonyl) | Stretch | 1710-1685[1][2] | N/A | ~1720 |
| C=C (Alkenyl) | Stretch | ~1640 | ~1650 | ~1625 |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | ~1240 | N/A |
| =C-H (Alkenyl) | Stretch | ~3050 | ~3050 | ~3030 |
| C-H (Alkyl) | Stretch | 3000-2850 | 2950-2850 | N/A |
Key Spectral Interpretations
The IR spectrum of this compound is characterized by several key absorption bands that provide diagnostic information about its structure:
-
Aldehyde C-H Stretch: A pair of medium intensity bands is expected between 2830 and 2695 cm⁻¹. The lower frequency band, typically around 2720 cm⁻¹, is particularly diagnostic for aldehydes.[1]
-
Carbonyl (C=O) Stretch: Due to conjugation with the C=C double bond, the carbonyl stretching vibration is shifted to a lower wavenumber, expected in the range of 1710-1685 cm⁻¹.[1][2] This is a strong and sharp absorption.
-
Alkenyl (C=C) Stretch: A medium intensity band corresponding to the carbon-carbon double bond stretch is anticipated around 1640 cm⁻¹.
-
Ether (C-O-C) Stretch: A strong band due to the asymmetric C-O-C stretching of the dihydropyran ring is expected around 1250 cm⁻¹.
-
Alkenyl and Alkyl C-H Stretches: The =C-H stretching vibration of the double bond will appear just above 3000 cm⁻¹, while the C-H stretches of the saturated part of the ring will be observed just below 3000 cm⁻¹.
Experimental Protocols for Infrared Spectroscopy
The following are detailed methodologies for obtaining high-quality IR spectra of liquid samples like this compound.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This is a common and convenient method for liquid samples.[6][7][8][9][10]
-
Instrument and Accessory Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop (1-2 drops) of the neat liquid sample directly onto the center of the ATR crystal to completely cover the crystal surface.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent and a soft, non-abrasive wipe.
Transmission Spectroscopy (Neat Liquid)
This traditional method uses IR-transparent salt plates.[6][7][8]
-
Instrument Preparation: Ensure the FTIR spectrometer is purged.
-
Salt Plate Preparation: Use clean and dry IR-transparent salt plates (e.g., NaCl or KBr). Handle the plates by the edges to avoid transferring moisture from your fingers.
-
Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate. Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.
-
Sample Holder: Mount the salt plate sandwich in the spectrometer's sample holder.
-
Spectrum Acquisition: Acquire the IR spectrum. The number of scans and resolution are similar to the ATR method.
-
Cleaning: After the measurement, disassemble the salt plates and clean them immediately with a dry solvent (e.g., anhydrous isopropanol or chloroform) and store them in a desiccator.
Visualization of Vibrational Assignments
The following diagram illustrates the relationship between the key functional groups in this compound and their characteristic IR absorption regions.
Caption: Key functional groups and their corresponding IR absorption regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Precursors for Dhydropyran Systems
For Researchers, Scientists, and Drug Development Professionals
Dihydropyran rings are a common structural motif in a wide array of natural products and pharmacologically active compounds. While the traditional synthesis often involves the dehydration of tetrahydropyranols or the reaction of dihydropyran itself as a protecting group, a multitude of alternative precursors have been developed to afford greater control over substitution patterns and stereochemistry. This guide provides an objective comparison of the performance of several key alternative precursors for the synthesis of dihydropyran systems, supported by experimental data.
Comparison of Synthetic Methodologies
The following table summarizes the performance of various alternative precursors for the synthesis of dihydropyran systems, focusing on key reaction parameters.
| Synthetic Method | Precursors | Catalyst/Reagent | Typical Reaction Conditions | Typical Yields | Key Advantages | Limitations |
| Hetero-Diels-Alder (HDA) Reaction | α,β-Unsaturated carbonyl compounds (heterodienes) and electron-rich olefins (dienophiles)[1][2][3] | Lewis Acids (e.g., Cu(II)-BOX complexes, ZnCl₂)[4] | -20 °C to room temperature, various organic solvents (e.g., CH₂Cl₂, Toluene) | 70-98% | High atom economy, excellent stereocontrol (especially enantioselectivity)[4] | Limited by the availability of appropriately substituted dienes and dienophiles. |
| Prins Cyclization | Homoallylic alcohols and aldehydes/ketones[5][6] | Brønsted or Lewis acids (e.g., TMSOTf, InCl₃)[7] | -78 °C to room temperature, typically in CH₂Cl₂ | 60-90% | Convergent, allows for the formation of complex polycyclic systems.[8] | Can be prone to side reactions like oxonia-Cope rearrangement.[5] |
| Ring-Closing Metathesis (RCM) | Acyclic dienes containing an oxygen atom in the tether[9] | Grubbs' or Hoveyda-Grubbs' catalysts (Ru-based)[3] | Room temperature to reflux, typically in CH₂Cl₂ or toluene. | 46-95% | High functional group tolerance, applicable to macrocycle synthesis.[10] | Requires synthesis of diene precursors, potential for catalyst poisoning. |
| Knoevenagel/Electrocyclization | α,β-Unsaturated aldehydes and 1,3-dicarbonyl compounds[11] | Basic catalysts (e.g., piperidine, β-alanine) | Room temperature to 80 °C, often in ethanol or water.[11] | Good to high | Forms highly substituted 2H-pyrans, can be performed in tandem.[11] | Primarily yields 2H-pyran isomers. |
| Intramolecular Oxa-Michael Addition | Hydroxy-functionalized α,β-unsaturated carbonyl compounds[2] | Acid or base catalysts (e.g., triflic acid, K₂CO₃) | Microwave irradiation or conventional heating. | Up to 81% | Can be highly stereoselective, useful for constructing tetrahydropyrans.[2] | Requires synthesis of specifically functionalized linear precursors. |
| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes and enones or 1,3-dicarbonyls | N-Heterocyclic Carbenes (NHCs) | Room temperature, various organic solvents (e.g., THF, CH₂Cl₂) | 50-98% | Access to dihydropyranones with high enantioselectivity. | Substrate scope can be limited by the specific NHC catalyst used. |
| Propargyl Vinyl Ether Rearrangement | Propargyl vinyl ethers[1] | Ag(I) or Au(I) catalysts followed by a base (e.g., DBU)[1] | Room temperature, typically in CH₂Cl₂ or DCE. | Moderate to excellent | One-pot synthesis of stable, highly substituted 2H-pyrans. | Requires the synthesis of propargyl vinyl ether precursors. |
Experimental Protocols
Enantioselective Hetero-Diels-Alder Reaction
This protocol is adapted from the copper(II)-bis(oxazoline) catalyzed reaction of an α,β-unsaturated acyl phosphonate with an enol ether.
Materials:
-
Cu(OTf)₂ (1.0 mol%)
-
(S,S)-t-Bu-BOX ligand (1.1 mol%)
-
α,β-Unsaturated acyl phosphonate (1.0 equiv)
-
Ethyl vinyl ether (3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ and the (S,S)-t-Bu-BOX ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated acyl phosphonate to the catalyst solution.
-
Slowly add the ethyl vinyl ether to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.
Silyl-Prins Cyclization
This protocol describes a general procedure for the TMSOTf-promoted silyl-Prins cyclization of a vinylsilyl alcohol with an aldehyde.[8]
Materials:
-
E-Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, dissolve the E-vinylsilyl alcohol and the aldehyde in anhydrous CH₂Cl₂.[8]
-
Cool the solution to -78 °C.[8]
-
Slowly add TMSOTf to the reaction mixture.[8]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ring-Closing Metathesis
This protocol provides a general procedure for the synthesis of a dihydropyran via RCM using a Grubbs' catalyst.
Materials:
-
Acyclic diene precursor
-
Grubbs' Second Generation Catalyst (typically 1-5 mol%)
-
Anhydrous and degassed dichloromethane or toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the acyclic diene precursor in the chosen solvent.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation/6π-Electrocyclization
This protocol outlines a one-pot synthesis of a 2H-pyran derivative.[11]
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., dimedone) (1.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated aldehyde, the 1,3-dicarbonyl compound, and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Intramolecular Oxa-Michael Addition
This protocol describes an acid-catalyzed intramolecular oxa-Michael addition under microwave irradiation.
Materials:
-
(E)-4-hydroxy-4-methyl-1-arylpent-1-en-3-one (1.0 equiv)
-
Trifluoromethanesulfonic acid (triflic acid) (catalytic amount)
Procedure:
-
In a microwave-safe vessel, combine the hydroxy-enone and a catalytic amount of triflic acid.
-
Irradiate the mixture in a microwave reactor at a set temperature and time (e.g., 80 °C for 5-10 minutes).
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
NHC-Catalyzed [4+2] Annulation
This protocol outlines the synthesis of a dihydropyranone derivative using an N-heterocyclic carbene catalyst.
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Selenyl vinyl ketone (1.2 equiv)
-
NHC precursor (e.g., an imidazolium salt) (10 mol%)
-
Base (e.g., Cs₂CO₃) (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precursor and the base.
-
Add anhydrous toluene and stir the mixture at room temperature to generate the active NHC catalyst.
-
Add the selenyl vinyl ketone to the reaction mixture.
-
Slowly add the α,β-unsaturated aldehyde.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ag(I)-Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization
This one-pot protocol describes the synthesis of a stable 2H-pyran from a propargyl vinyl ether.
Materials:
-
Propargyl vinyl ether (1.0 equiv)
-
AgSbF₆ (5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the propargyl vinyl ether in anhydrous CH₂Cl₂.
-
Add AgSbF₆ to the solution and stir at room temperature.
-
Monitor the rearrangement of the starting material to the corresponding allene by TLC.
-
Once the rearrangement is complete, add DBU to the reaction mixture.
-
Continue stirring at room temperature and monitor the formation of the 2H-pyran product by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Alternative Precursors
Caption: Classification of alternative precursors for dihydropyran synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for dihydropyran synthesis.
Catalytic Cycle of Enantioselective Hetero-Diels-Alder Reaction
Caption: Catalytic cycle of a Cu(II)-BOX catalyzed Hetero-Diels-Alder reaction.
References
- 1. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 5,6-Dihydro-2H-pyran-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the characterization of 5,6-Dihydro-2H-pyran-3-carbaldehyde and its derivatives. These compounds are significant building blocks in organic synthesis and are of interest in medicinal chemistry. Accurate structural elucidation is paramount, and this document offers a comparative overview of common spectroscopic methods, alongside alternative analytical approaches, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following table summarizes typical spectroscopic data for this compound and a representative derivative. This data facilitates the comparison of spectral features and the identification of key structural motifs.
| Compound Name | Spectroscopic Technique | Key Data and Observations |
| This compound | ¹H NMR (DMSO-d6, 500 MHz) | δ (ppm): 9.42 (s, 1H, CHO), 6.78 (t, J=4.2 Hz, 1H, C4-H), 4.20 (t, J=5.4 Hz, 2H, C2-H₂), 3.81 (t, J=5.4 Hz, 2H, C6-H₂), 2.35 (m, 2H, C5-H₂) |
| ¹³C NMR (125 MHz) | δ (ppm): 193.5 (CHO), 148.9 (C3), 138.8 (C4), 66.2 (C2), 65.8 (C6), 20.7 (C5)[1] | |
| IR (Predicted) | ν (cm⁻¹): ~2940 (C-H stretch), ~2860 (C-H stretch), ~2730 (aldehyde C-H stretch), ~1685 (C=O stretch, aldehyde), ~1645 (C=C stretch), ~1100 (C-O stretch) | |
| Mass Spec (EI) | m/z (%): 112 (M⁺), 83, 55, 41 | |
| 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde | Mass Spec (EI) | m/z (%): 156 (M⁺), 141, 128, 113, 97, 85, 69, 59, 43[2] |
Alternative Analytical Methods
While spectroscopic methods are powerful for structural elucidation, other analytical techniques can provide complementary information, particularly for quantification and separation of complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation, identification, and quantification of this compound derivatives. Due to the presence of the chromophoric α,β-unsaturated aldehyde system, UV detection is a suitable method. For compounds lacking a strong chromophore, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a UV-active moiety. Reverse-phase HPLC with a C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS offers excellent separation and sensitive detection. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for structural confirmation and identification. Similar to HPLC, derivatization may be necessary to improve the volatility and thermal stability of certain derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydropyran derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 300-500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Process the free induction decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrumentation: Use a 75-125 MHz NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, a gas chromatograph (GC) is commonly used. For less volatile or thermally labile compounds, direct infusion or a liquid chromatograph (LC) can be employed.
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are softer ionization techniques often used with LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the characterization of this compound derivatives.
Caption: Experimental workflow from synthesis to structural elucidation.
Caption: Complementary nature of spectroscopic techniques.
References
Safety Operating Guide
Proper Disposal of 5,6-Dihydro-2H-pyran-3-carbaldehyde: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS No. 13417-49-7), a crucial intermediate in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and respiratory irritation.[1] Due to its chemical structure, which includes an aldehyde and a dihydro-pyran ring, there is a potential for peroxide formation upon storage, especially if exposed to air and light. Peroxides can be explosive when concentrated. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Key Hazards:
| Hazard Statement | GHS Classification |
| Combustible liquid | Flammable liquids (Category 4)[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1][2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[1] |
| Potential Hazard: Peroxide Formation | Not officially classified, but a significant risk for related compounds. |
Physical and Chemical Properties:
| Property | Value |
| Boiling Point | 49.2 °C[3] |
| Density | 1.114 g/cm³[3] |
| Storage | Inert atmosphere, store in freezer, under -20°C[2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Experimental Protocol: Peroxide Testing
Due to the potential for peroxide formation, it is crucial to test for peroxides before preparing the waste for disposal, especially if the container has been opened previously or stored for an extended period.
Method 1: Peroxide Test Strips
-
Use commercially available peroxide test strips suitable for organic solvents.
-
Follow the manufacturer's instructions carefully.
-
If the peroxide concentration is above 100 ppm, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Method 2: Potassium Iodide Test
-
In a test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
A yellow to brown color indicates the presence of peroxides.
-
If a dark brown or black color develops, this indicates a high concentration of peroxides. Do not handle the container and contact your EHS department immediately.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic liquids.
-
Contaminated Solid Waste: Any materials such as pipette tips, gloves, and absorbent paper contaminated with the aldehyde should be collected in a separate, labeled solid hazardous waste container.
-
Aqueous Solutions: Collect aqueous waste containing this aldehyde in a dedicated aqueous hazardous waste container.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration or percentage of the chemical in the waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store all waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA).
-
Keep waste containers tightly closed except when adding waste.
-
Segregate the aldehyde waste from incompatible materials, such as strong acids, bases, and oxidizing agents.
Step 4: Requesting Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for waste collection.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface or remove the original label.
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container and label it as hazardous waste.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
Visualization of Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance. By following these procedures, you contribute to a safer laboratory environment and the protection of our planet.
References
Personal protective equipment for handling 5,6-Dihydro-2H-pyran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5,6-Dihydro-2H-pyran-3-carbaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on available safety data sheets for this compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure. This compound is known to cause serious eye irritation and may cause skin irritation.[1][2]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | To prevent skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. | To minimize the inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][3]
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep containers tightly sealed to prevent the release of vapors.
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
The chemical should be disposed of through an approved waste disposal plant.[1][4]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's emergency response team.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
